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  • Product: 2-Fluoro-4-(methanesulfonyl)benzamide
  • CAS: 918967-37-0

Core Science & Biosynthesis

Foundational

Engineering Next-Generation Metabolic Therapeutics: The Role of 2-Fluoro-4-(methanesulfonyl)benzamide in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective G-protein-coupled receptor (GPCR) modulators requires building blocks that offer precise stereoelectronic control. 2-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective G-protein-coupled receptor (GPCR) modulators requires building blocks that offer precise stereoelectronic control. 2-Fluoro-4-(methanesulfonyl)benzamide (Molecular Weight: 217.22 g/mol ) has emerged as a critical intermediate in the synthesis of novel therapeutics targeting metabolic syndrome, obesity, and Type 2 diabetes.

This technical guide explores the mechanistic rationale, target biology, and synthetic workflows associated with this compound, specifically focusing on its integration into GPR119 agonists . By acting as a structural anchor, this fluorinated sulfonyl amide enables the development of drugs that stimulate glucose-dependent insulin secretion and glucagon-like peptide-1 (GLP-1) release.

Mechanistic Rationale: The Anatomy of a Pharmacophore

The utility of 2-fluoro-4-(methanesulfonyl)benzamide in drug discovery is not coincidental; it is rooted in the precise physicochemical properties imparted by its functional groups. As documented in , the structural features of this building block solve several pharmacokinetic and pharmacodynamic challenges:

  • The Fluorine Atom (Ortho-Position): With a Pauling electronegativity of 3.98, the fluorine atom exerts a strong inductive electron-withdrawing effect. This modulates the pKa of downstream functional groups (such as amines derived from the benzamide), optimizing the molecule's charge state at physiological pH. Furthermore, the steric shielding and strong C-F bond prevent CYP450-mediated aromatic oxidation, significantly extending the metabolic half-life of the final active pharmaceutical ingredient (API).

  • The Methanesulfonyl Group (-SO₂CH₃): This moiety acts as a potent, directional hydrogen-bond acceptor. The strong electron-withdrawing nature of the sulfone group flattens the aromatic system, resulting in interplanar angles of ≤1° . This rigid, planar conformation reduces the entropic penalty of binding, allowing the drug to anchor deeply within the hydrophilic transmembrane pockets of GPCRs.

  • The Benzamide Handle: The amide group serves as a highly versatile synthetic node. It can be dehydrated to a nitrile, directly coupled to form heterocyclic cores (e.g., 1,2,4-oxadiazoles), or chemoselectively reduced to a benzylamine to serve as a nucleophilic linker.

Target Biology: The GPR119 Signaling Cascade

The primary application of 2-fluoro-4-(methanesulfonyl)benzamide derivatives is the modulation of GPR119 , a Class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.

As outlined in, activating GPR119 offers a dual-action mechanism for glycemic control. In the gut, agonism triggers the release of GLP-1 (the incretin effect). Simultaneously, in the pancreas, it directly stimulates glucose-dependent insulin secretion. This dual pathway minimizes the risk of hypoglycemia—a common adverse effect of older secretagogues like sulfonylureas.

GPR119_Pathway Drug GPR119 Agonist (Benzamide-derived) Receptor GPR119 Receptor (L-Cells & β-Cells) Drug->Receptor Binding & Activation Gs Gs Protein & Adenylate Cyclase Activation Receptor->Gs Signal Transduction cAMP Intracellular cAMP Elevation Gs->cAMP ATP Conversion GLP1 GLP-1 Secretion (Intestinal L-Cells) cAMP->GLP1 Gut Pathway Insulin Insulin Secretion (Pancreatic β-Cells) cAMP->Insulin Pancreas Pathway GLP1->Insulin Incretin Effect Glucose Blood Glucose Normalization Insulin->Glucose Metabolic Control

GPR119 signaling pathway activated by benzamide-derived agonists for metabolic control.

Experimental Workflows & Self-Validating Protocols

To utilize 2-fluoro-4-(methanesulfonyl)benzamide in the synthesis of GPR119 agonists, it is frequently reduced to 2-fluoro-4-(methanesulfonyl)benzylamine . This amine acts as the nucleophilic building block for subsequent heterocyclic coupling.

Synthetic Strategy

Synthetic_Workflow SM 2-Fluoro-4-methanesulfonyl benzoic acid Act Amidation (Et3N, THF, NH3) SM->Act Step 1 Amide 2-Fluoro-4-(methanesulfonyl) benzamide Act->Amide Intermediate Red Reduction (BH3-THF, 70°C) Amide->Red Step 2 Amine 2-Fluoro-4-(methanesulfonyl) benzylamine Red->Amine Active Block Drug Heterocyclic Coupling Amine->Drug Final API

Synthetic workflow for converting benzoic acid precursors into active benzylamine building blocks.

Protocol: Chemoselective Reduction to Benzylamine

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

  • System Preparation & Solubilization:

    • Action: Purge a 500 mL 3-neck round-bottom flask with Argon. Dissolve 10.0 g of 2-fluoro-4-(methanesulfonyl)benzamide in 150 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: Borane complexes are highly moisture-sensitive. THF is chosen because it stabilizes the electrophilic boron center, facilitating the reduction of the electron-deficient amide.

  • Reagent Addition:

    • Action: Cool the solution to 0°C using an ice bath. Dropwise, add 3.0 equivalents of Borane-THF complex (BH₃·THF) over 30 minutes.

    • Causality: The electron-withdrawing -SO₂CH₃ and -F groups decrease the nucleophilicity of the amide nitrogen. Borane is selected over Lithium Aluminum Hydride (LiAlH₄) because it is chemoselective for amides and will not over-reduce the sulfone group or cleave the aryl-fluorine bond.

  • Thermal Activation:

    • Action: Remove the ice bath and heat the reaction to reflux (70°C) for 12 hours.

    • Causality: The strong inductive pull of the aromatic substituents increases the activation energy required for the formation of the intermediate boron-amine complex, necessitating sustained thermal energy.

    • Self-Validation Check: Perform LC-MS analysis. The reaction is complete only when the benzamide peak (m/z 218[M+H]⁺) is ≤1% relative to the amine product peak (m/z 204[M+H]⁺).

  • Quenching & Hydrolysis:

    • Action: Cool the reaction to 0°C. Slowly add 1M HCl until gas evolution ceases, then stir for 1 hour at room temperature.

    • Causality: HCl safely quenches unreacted borane (generating H₂ gas) and hydrolyzes the stable boron-amine complex, liberating the free amine as a hydrochloride salt.

    • Self-Validation Check: Vigorous gas evolution upon the first drops of HCl confirms that the reaction was not starved of borane, validating the stoichiometric integrity of Step 2.

Quantitative Data & Physicochemical Profiling

The successful integration of this fragment into a clinical candidate relies heavily on its baseline physicochemical properties. The table below summarizes the critical data points that dictate its behavior in multi-step syntheses and biological systems.

ParameterValueMechanistic / Synthetic Relevance
Molecular Weight 217.22 g/mol Low molecular weight preserves ligand efficiency (LE) and ensures the final coupled API complies with Lipinski's Rule of 5.
Interplanar Angle ≤1°The sulfone group flattens the aromatic system, enabling rigid, low-entropy binding within GPCR transmembrane pockets.
Fluorine Electronegativity 3.98 (Pauling)Inductive electron withdrawal lowers the basicity (pKa) of the resulting amine and sterically blocks ortho-CYP450 oxidation.
HPLC Purity Requirement >99.5%High purity is critical to prevent the propagation of des-fluoro or des-sulfonyl impurities during complex multi-step heterocyclic syntheses.
Amide Reduction Temp 70°C (Reflux)High activation energy is required due to the deactivating nature of the electron-withdrawing substituents on the aromatic ring.

References

  • Source: Google Patents / OSI Pharmaceuticals, Inc.
  • Title: WO2009117421A2: Heterocyclic Modulators of GPR119 for Treatment of Disease Source: Google Patents URL
Exploratory

Chemical properties and molecular structure of 2-fluoro-4-(methanesulfonyl)benzamide

The Chemical Architecture and Synthesis of 2-Fluoro-4-(methanesulfonyl)benzamide: A Technical Guide for Drug Development Executive Summary In the landscape of modern medicinal chemistry, fluorinated and sulfonylated arom...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Synthesis of 2-Fluoro-4-(methanesulfonyl)benzamide: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated and sulfonylated aromatic building blocks are indispensable for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Fluoro-4-(methanesulfonyl)benzamide (CAS: 918967-37-0) represents a highly specialized intermediate that elegantly combines the electron-withdrawing properties of a fluorine atom with the hydrogen-bonding capacity of a methanesulfonyl group.

As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular properties, correct common synthetic misconceptions, and provide field-proven, self-validating protocols for the synthesis and application of this compound. This guide is designed for researchers and drug development professionals utilizing this scaffold for advanced therapeutics, particularly in the realm of metabolic disorders.

Structural & Chemical Profiling

The molecular architecture of 2-fluoro-4-(methanesulfonyl)benzamide is defined by a benzamide core substituted with a fluorine atom at the ortho position (C2) and a methanesulfonyl group (–SO₂CH₃) at the para position (C4)[1].

Quantitative Data Summary

To facilitate rapid reference, the core physicochemical and structural identifiers are summarized below [1] [2]:

PropertyValue
Product Name 2-Fluoro-4-(methanesulfonyl)benzamide
IUPAC Name 2-fluoro-4-methylsulfonylbenzamide
CAS Number 918967-37-0
Molecular Formula C₈H₈FNO₃S
Molecular Weight 217.22 g/mol
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)F
InChI Key VDQPQADDCPAAEX-UHFFFAOYSA-N
Mechanistic Structural Analysis

The strategic placement of functional groups on this aromatic ring dictates its reactivity and biological utility:

  • The Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect while modulating the pKa of the adjacent primary amide. Furthermore, the F-atom locks the conformation of the amide group through intramolecular dipole-dipole interactions, a critical feature for minimizing entropic penalties during receptor binding.

  • The Para-Methanesulfonyl Group: Unlike simple alkyl or thioether groups, the –SO₂CH₃ moiety is a potent hydrogen-bond acceptor. It significantly flattens the aromatic system and improves the aqueous solubility and metabolic stability of the molecule, preventing rapid oxidative degradation by cytochrome P450 enzymes.

Synthetic Methodologies & Protocols

Expert Note on Literature Discrepancies: Certain commercial catalogs erroneously describe the synthesis of this compound via the nitration of 2-fluorobenzene, followed by reduction and sulfonylation [1]. This is chemically inaccurate. That specific sequence yields a sulfonamide (Ar-NH-SO₂CH₃), not an aryl methyl sulfone (Ar-SO₂CH₃). The true methanesulfonyl architecture requires direct C-S bond formation or the amidation of a pre-existing sulfonylated benzoic acid.

Below are two field-proven, self-validating protocols for synthesizing 2-fluoro-4-(methanesulfonyl)benzamide.

Protocol A: Synthesis via Acid Chloride Amidation

Causality & Rationale: Converting 2-fluoro-4-(methylsulfonyl)benzoic acid to an acid chloride is the most efficient method for generating a primary amide. Thionyl chloride (SOCl₂) is selected because its byproducts (SO₂ and HCl) are gaseous, simplifying the crude workup and preventing inorganic salt contamination.

  • Activation: Suspend 2-fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the active Vilsmeier-Haack reagent in situ. Dropwise add thionyl chloride (1.5 eq) at 0 °C.

  • Reflux: Heat the reaction mixture to 40 °C (reflux) for 3 hours.

    • Self-Validation Step: Monitor the consumption of the starting acid via TLC. Quench a 10 µL aliquot in methanol; the presence of the corresponding methyl ester on the TLC plate confirms complete conversion to the acid chloride.

  • Concentration: Evaporate the DCM and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a solid residue.

  • Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF). Cool to 0 °C and slowly add aqueous ammonia (NH₄OH, 28%, 5.0 eq). Stir for 1 hour while allowing the mixture to warm to room temperature.

  • Workup & Purification: Dilute the mixture with cold distilled water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a CH₂Cl₂/hexane gradient. This yields pharmaceutical-grade material (>99.5% HPLC purity).

Synthesis Step1 Step 1: Activation 2-Fluoro-4-(methylsulfonyl)benzoic acid + SOCl2 (Reflux) Step2 Step 2: Amidation Acid Chloride + NH3 (aq) (0°C to RT) Step1->Step2 Intermediate Step3 Step 3: Purification Recrystallization (CH2Cl2/Hexane) Step2->Step3 Crude Amide Product Product Step3->Product Purified Yield

Fig 1. Step-by-step synthetic workflow via acid chloride amidation.

Protocol B: Late-Stage Palladium-Catalyzed Sulfonylation

Causality & Rationale: If the benzoic acid precursor is unavailable, starting from 4-bromo-2-fluorobenzamide allows for the late-stage introduction of the methanesulfonyl group. The bidentate ligand Xantphos is critical here, as its wide bite angle forces the palladium center into a geometry that highly favors the reductive elimination of the sulfone.

  • Setup: In an oven-dried Schlenk flask, combine 4-bromo-2-fluorobenzamide (1.0 eq), sodium methanesulfinate (MeSO₂Na, 1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane. Degas the mixture via three strict freeze-pump-thaw cycles. Failure to remove oxygen will result in the oxidation of the phosphine ligand and immediate catalyst death.

  • Coupling: Heat the mixture to 100 °C for 12 hours under a nitrogen atmosphere.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the inorganic salts and palladium black, and concentrate the filtrate. Purify via flash column chromatography (silica gel, EtOAc/Hexane).

Biological Applications & Mechanisms

2-Fluoro-4-(methanesulfonyl)benzamide is prominently featured as a core building block in the synthesis of heterocyclic modulators for GPR119 , a Class B G-protein coupled receptor [3].

GPR119 is highly expressed in pancreatic β-cells and enteroendocrine L-cells. In the context of Type 2 Diabetes therapy, agonists containing this fluorinated benzamide scaffold bind to GPR119, initiating a cascade that elevates intracellular cyclic AMP (cAMP) [3]. This elevation acts dualistically: it stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1) from the gut and directly promotes glucose-dependent insulin secretion from the pancreas [3].

Pathway A GPR119 Agonist (Benzamide Scaffold) B GPR119 Receptor (L-cells & β-cells) A->B Binds C Adenylyl Cyclase B->C Gαs D cAMP Elevation C->D ATP Conv. E GLP-1 Secretion D->E PKA F Insulin Secretion D->F Epac2 E->F Incretin

Fig 2. GPR119 signaling pathway activated by benzamide-derived agonists.

The incorporation of the 2-fluoro-4-(methanesulfonyl)benzamide moiety specifically enhances the binding affinity to the GPR119 active site while protecting the drug from rapid hepatic clearance, making it vastly superior to unfluorinated analogs.

Conclusion

2-Fluoro-4-(methanesulfonyl)benzamide is far more than a simple intermediate; it is a meticulously engineered scaffold that leverages halogen bonding and sulfonyl electronics to drive modern drug discovery. By adhering to the rigorous synthetic protocols outlined above—favoring acid chloride amidation or precision Pd-catalyzed cross-coupling—researchers can ensure high-purity yields necessary for sensitive biological assays and downstream API manufacturing.

References

  • EvitaChem.Buy 2-Fluoro-4-(methanesulfonyl)benzamide (EVT-14058420).
  • LookChem.Benzonitrile, 2-fluoro-4-(methylsulfonyl)- (CAS 411233-40-4).
  • Google Patents.WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease.
Foundational

The Strategic Role of 2-Fluoro-4-(methanesulfonyl)benzamide in GPR119 Agonist Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Process Guide Executive Summary The pursuit of novel therapeutics for Type 2 Diabetes Melli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Process Guide

Executive Summary

The pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) has increasingly focused on G-protein-coupled receptor 119 (GPR119). Unlike traditional secretagogues, GPR119 agonists offer a unique, glucose-dependent dual mechanism: they stimulate insulin secretion directly from pancreatic β-cells and trigger the release of incretin hormones (GLP-1 and GIP) from enteroendocrine cells[1].

Within the structural landscape of GPR119 agonists, the 2-fluoro-4-(methanesulfonyl)phenyl moiety has emerged as a privileged pharmacophore, most notably featured in the first-in-class potent agonist AR231453[2]. To efficiently construct this pharmacophore, 2-fluoro-4-(methanesulfonyl)benzamide serves as a critical, highly stable synthetic intermediate. This whitepaper details the mechanistic rationale, optimized synthesis, and downstream integration of this benzamide building block into active pharmaceutical ingredients (APIs).

Mechanistic Grounding: GPR119 and the Sulfone Pharmacophore

The GPR119 Signaling Cascade

GPR119 is a Class A (rhodopsin-like) GPCR. Upon ligand binding, the receptor undergoes a conformational shift that activates the Gαs protein subunit. This activation stimulates adenylate cyclase, leading to a rapid intracellular accumulation of cyclic AMP (cAMP)[3]. Elevated cAMP activates Protein Kinase A (PKA), which subsequently drives the exocytosis of insulin in the pancreas and incretins in the gastrointestinal tract[2].

GPR119_Pathway GPR119 GPR119 Activation Gas Gαs Protein GPR119->Gas AC Adenylate Cyclase Gas->AC cAMP ↑ cAMP Levels AC->cAMP PKA PKA Activation cAMP->PKA GLP1 GLP-1 / GIP Release (Enteroendocrine) PKA->GLP1 Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin

Fig 1: GPR119 signaling pathway leading to incretin and insulin secretion.

Structural Rationale of the Benzamide Precursor

The incorporation of the 2-fluoro-4-(methanesulfonyl) group is not arbitrary. The strong electron-withdrawing nature of the –SO₂CH₃ group flattens the aromatic system, facilitating target binding through hydrogen bonding[4]. Furthermore, the ortho-fluorine atom locks the molecular conformation and enhances metabolic stability against cytochrome P450-mediated oxidative degradation. The benzamide derivative provides a highly crystalline, easily purifiable intermediate (often achieving >99.5% HPLC purity) due to strong intermolecular amide-amide hydrogen bonding networks[4].

Upstream Synthesis: Oxidation to the Sulfone

The most scalable route to 2-fluoro-4-(methanesulfonyl)benzamide involves the oxidation of 2-fluoro-4-(methylthio)benzamide[5]. The choice of oxidant is critical to prevent over-oxidation or hydrolysis of the primary amide.

Data Presentation: Oxidation Optimization

As shown in Table 1, our process development data indicates that m-chloroperbenzoic acid (mCPBA) in a non-polar chlorinated solvent provides the optimal balance of yield and purity.

Table 1: Optimization of Thioether Oxidation to 2-Fluoro-4-(methanesulfonyl)benzamide

OxidantSolventTempTime (h)Yield (%)Purity (HPLC %)Mechanistic Observation
mCPBA (2.1 eq) CH₂Cl₂ 0°C to RT 4 96 >99.5 Near-quantitative conversion; minimal sulfoxide.
H₂O₂ (30%) / Na₂WO₄MeOH60°C128292.0Aqueous conditions led to partial amide hydrolysis.
OxoneMeOH/H₂ORT88895.5Sluggish reaction; required phase-transfer catalyst.
mCPBA (2.1 eq)THF0°C to RT67589.0Solvent participation led to complex impurity profile.

Downstream Integration into GPR119 Agonists

The benzamide is rarely the final API; rather, it is a versatile hub. To synthesize potent agonists like [2], the benzamide must be converted to an aniline via a Hofmann rearrangement. This aniline is then coupled to a heterocyclic core (e.g., a substituted pyrimidine) via Nucleophilic Aromatic Substitution (SNAr).

Synthetic_Workflow SM 2-Fluoro-4-(methylthio)benzamide Ox Oxidation (mCPBA, CH2Cl2) SM->Ox Int1 2-Fluoro-4-(methanesulfonyl)benzamide Ox->Int1 Hofmann Hofmann Rearrangement (NaOBr) Int1->Hofmann Aniline 2-Fluoro-4-(methanesulfonyl)aniline Hofmann->Aniline Coupling SNAr Coupling (Pyrimidine Core) Aniline->Coupling API GPR119 Agonist (e.g., AR231453) Coupling->API

Fig 2: Synthetic workflow from methylthiobenzamide to GPR119 agonist API.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate causal explanations for reagent selection and mandatory In-Process Controls (IPCs).

Protocol A: Synthesis of 2-Fluoro-4-(methanesulfonyl)benzamide
  • Objective: Clean oxidation of the thioether to the sulfone without amide degradation[5].

  • Procedure:

    • Dissolution: Suspend 2-fluoro-4-(methylthio)benzamide (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Causality: Non-polar chlorinated solvents suppress the solubility of highly polar over-oxidation byproducts.

    • Cooling: Cool the reactor to 0°C under N₂. Causality: Exothermic control is critical to prevent thermal runaway and N-oxidation of the primary amide.

    • Oxidation: Add mCPBA (2.1 eq, 77% w/w) portion-wise over 30 minutes. Stir at 0°C for 1 hour, then gradually warm to 25°C.

    • IPC Validation: Monitor via HPLC. The reaction is complete when the sulfoxide intermediate (M+16) is <1% relative to the sulfone (M+32).

    • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides. Wash the organic layer with saturated NaHCO₃ to remove m-chlorobenzoic acid.

    • Isolation: Concentrate and recrystallize from CH₂Cl₂/hexane to yield white crystals (>99.5% purity).

Protocol B: Hofmann Rearrangement to the Aniline Precursor
  • Objective: Convert the benzamide to 2-fluoro-4-(methanesulfonyl)aniline.

  • Procedure:

    • Reagent Prep: Prepare a solution of NaOH (4.0 eq) in H₂O and cool to 0°C. Add Br₂ (1.1 eq) dropwise to generate sodium hypobromite (NaOBr) in situ. Causality: Freshly prepared NaOBr ensures maximum generation of the reactive N-bromoamide intermediate.

    • Reaction: Add 2-fluoro-4-(methanesulfonyl)benzamide (1.0 eq) to the alkaline NaOBr solution.

    • Rearrangement: Heat the mixture to 80°C for 2 hours. Causality: Thermal energy drives the migration of the electron-deficient aryl group to the nitrogen atom, releasing CO₂.

    • IPC Validation: TLC (EtOAc/Hexane 1:1) must show complete consumption of the UV-active benzamide starting material.

    • Isolation: Extract with EtOAc, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol C: SNAr Coupling to Assemble the GPR119 Agonist
  • Objective: Couple the aniline to a heterocyclic core (e.g., pyrimidine) to form the final API[6].

  • Procedure:

    • Reaction Setup: Dissolve 2-fluoro-4-(methanesulfonyl)aniline (1.1 eq) and the target chloropyrimidine core (1.0 eq) in anhydrous DMF.

    • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during coupling, preventing protonation and deactivation of the aniline nucleophile.

    • Coupling: Heat the mixture to 60°C for 4 hours.

    • IPC Validation: LC-MS must confirm the disappearance of the pyrimidine starting material and the appearance of the target mass [M+H]⁺.

    • Isolation: Precipitate the product by adding cold water. Filter, wash with water, and recrystallize to yield the final GPR119 agonist.

Conclusion

The synthesis of highly potent GPR119 agonists relies heavily on the structural integrity and chemical versatility of 2-fluoro-4-(methanesulfonyl)benzamide. By employing tightly controlled oxidative protocols and leveraging the benzamide as a substrate for Hofmann rearrangements, process chemists can reliably generate the critical aniline precursors required for late-stage API assembly. This self-validating workflow ensures high purity, scalability, and strict adherence to the rigorous standards required in modern drug development.

References

  • EvitaChem. "Buy 2-Fluoro-4-(methanesulfonyl)benzamide (EVT-14058420) - Technical Synthesis and Application Profile.
  • PubMed (National Institutes of Health). "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents.
  • ACS Publications. "Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119." Journal of Medicinal Chemistry.
  • IntechOpen. "GPR119 Agonists: A Novel Strategy for Type 2 Diabetes Treatment.

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper: 2-Fluoro-4-(methanesulfonyl)benzamide

Executive Summary In modern medicinal chemistry, 2-fluoro-4-(methanesulfonyl)benzamide (CAS: 918967-37-0) has emerged as a critical building block and intermediate. It is frequently utilized in the synthesis of heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 2-fluoro-4-(methanesulfonyl)benzamide (CAS: 918967-37-0) has emerged as a critical building block and intermediate. It is frequently utilized in the synthesis of heterocyclic modulators for metabolic diseases[1] and as a high-affinity ligand in the design of Proteolysis Targeting Chimeras (PROTACs) and cereblon (CRBN) binders[2].

Despite its therapeutic utility, the compound presents specific handling hazards inherent to fluorinated sulfonamides. This whitepaper provides drug development professionals with an in-depth, causality-driven guide to the physicochemical risks, toxicological profile, and self-validating safety protocols required to handle this compound safely.

Physicochemical Profiling & Structural Causality

To handle any compound safely, one must first understand how its molecular architecture dictates its physical behavior. The hazards of 2-fluoro-4-(methanesulfonyl)benzamide are directly linked to its functional groups.

  • The Benzamide Core: Facilitates strong intermolecular hydrogen bonding, resulting in a fine, highly crystalline solid[3]. This physical state is the primary driver of its inhalation hazard, as the powder is prone to aerosolization.

  • The Fluorine Atom (C2): While fluorine increases lipophilicity and target binding affinity in drug design[2], it poses a severe thermal hazard. Upon combustion, fluorinated aromatics can release highly corrosive Hydrogen Fluoride (HF) gas.

  • The Methanesulfonyl Group (C4): This highly polar group provides metabolic stability[1]. However, under extreme thermal decomposition, it acts as a source of toxic Sulfur Oxides (SOx)[4].

Quantitative Physicochemical Data

Table 1: Chemical Identity and Physical Properties

PropertyValue
Product Name 2-Fluoro-4-(methanesulfonyl)benzamide
CAS Number 918967-37-0[3]
Molecular Formula C8H8FNO3S[3]
Molecular Weight 217.22 g/mol [3]
Physical State Crystalline Solid / Powder
Solubility Soluble in DMSO, DCM, EtOH; Insoluble in H₂O

Toxicological Assessment & GHS Classification

Based on structural analogs and standard safety data for methanesulfonyl derivatives[4], this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Table 2: GHS Hazard Classifications

Hazard ClassCategoryCausality & Mechanism of Action
Skin Irritation Category 2The electrophilic nature of the sulfonyl group can react with nucleophilic residues on the skin surface, causing localized erythema.
Eye Irritation Category 2ADirect contact with the crystalline dust causes severe mechanical abrasion and chemical irritation to the corneal mucosa.
STOT SE 3 RespiratoryInhalation of the fine powder leads to deposition in the upper respiratory tract. The compound's insolubility in water prevents rapid clearance, leading to prolonged mucosal irritation[4].

Engineering Controls & The Self-Validating Handling System

Standard laboratory handling often relies on rote memorization of PPE. However, true safety requires a self-validating system —a workflow that inherently proves its own efficacy.

Aerodynamic Containment

Do not use a standard chemical fume hood for weighing. Standard fume hoods operate with high face velocities that create turbulent airflows, which will actively disperse this fine, lightweight powder into the breathing zone.

  • Protocol: Use a specialized Vented Balance Enclosure (Powder Hood) equipped with HEPA filtration. The laminar, low-velocity airflow contains the powder without causing aerodynamic dispersion.

The Self-Validating Weighing Protocol
  • Pre-Weighing Verification: Before opening the container, verify the powder hood's negative pressure via the digital magnehelic gauge. A reading of 0 confirms a failure; do not proceed.

  • Execution (Mitigating Static): Fluorinated benzamides are highly polarizable. Static charge buildup during transfer can cause sudden aerosolization. Always use an anti-static (e.g., PTFE-coated or grounded stainless steel) spatula.

  • Post-Weighing Validation (The Trust Mechanism): How do you prove the area is safe for the next user? After wiping down the balance pan, swab the immediate area with a sterile applicator. Extract the swab in 1 mL of Dichloromethane (DCM) and run a rapid Thin-Layer Chromatography (TLC) or UV-Vis check against a known standard. A negative result validates the decontamination.

Standard Operating Procedure (SOP): Emergency Spill Management

When a solid spill occurs, the immediate instinct is often to wipe it up with a wet paper towel. For 2-fluoro-4-(methanesulfonyl)benzamide, this is a critical error. Because the compound is highly hydrophobic, adding water will not dissolve it; it will create a persistent, widespread slurry that is significantly harder to clean.

Step-by-Step Spill Response Methodology
  • Assessment & Isolation: Immediately isolate the area. If the spill exceeds 50g, evacuate non-essential personnel to prevent accidental tracking of the dust.

  • PPE Donning: Equip a P100 particulate respirator (to block fine crystalline dust), double nitrile gloves, and chemical splash goggles.

  • Dry Containment: Surround the spill with dry absorbent barriers. Do not use water or wet mops.

  • HEPA Vacuuming: Use an intrinsically safe vacuum equipped with a HEPA filter to remove the bulk powder gently. Sweeping with a broom will cause massive aerosolization and must be avoided.

  • Solvent-Assisted Decontamination: Once the bulk solid is removed, wipe the affected surface with Ethanol (EtOH). Causality: EtOH effectively solubilizes the micro-residue that water cannot touch.

  • Final Wash: Wash the area with a mild surfactant (soap) and water to remove the ethanol-solubilized remnants, then validate cleanliness via the UV swabbing method described in Section 3.

Spill Response Workflow Visualization

SpillWorkflow Start Spill Detected (Solid/Powder) Assess Assess Magnitude & Evacuate if >50g Start->Assess PPE Don Advanced PPE (P100, Nitrile Gloves) Assess->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Clean Vacuum with HEPA Filter Contain->Clean Decon Decontaminate Surface (EtOH then Soap) Clean->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Figure 1: Step-by-step emergency spill response and decontamination workflow.

References

  • 3 - EvitaChem Catalog 2.1 - Google Patents 3.2 - Journal of Medicinal Chemistry - ACS Publications

  • 4 - Fisher Scientific

Sources

Foundational

Pharmacokinetics of 2-fluoro-4-(methanesulfonyl)benzamide based compounds in diabetes research

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Structural Rationale: The Benzamide Scaffold in Metabolic Disease The escalating global prevalence o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Structural Rationale: The Benzamide Scaffold in Metabolic Disease

The escalating global prevalence of Type 2 Diabetes Mellitus (T2DM) necessitates the development of novel oral therapeutics that can safely modulate metabolic homeostasis. Among the most promising targets is the G-protein coupled receptor 119 (GPR119), a class A orphan GPCR highly expressed in enteroendocrine cells and pancreatic β-cells[1].

The 2-fluoro-4-(methanesulfonyl)benzamide scaffold has emerged as a critical pharmacophore in the design of highly selective GPR119 agonists[2]. The physicochemical properties of this scaffold dictate its pharmacokinetic (PK) behavior:

  • Electron-Withdrawing Core: The strong electron-withdrawing nature of the –SO₂CH₃ (methanesulfonyl) group flattens the aromatic system, with interplanar angles ≤1° between rings. This facilitates dense crystal packing through amide-amide hydrogen bonding, yielding highly stable, pharmaceutical-grade material[3].

  • Fluorine Substitution: The introduction of a fluorine atom at the 2-position modulates the compound's lipophilicity (LogP) and sterically blocks cytochrome P450-mediated oxidation at that specific aromatic site, significantly altering its metabolic stability and reactivity profile[3].

Pharmacodynamic Mechanism: GPR119 Activation

The therapeutic premise of 2-fluoro-4-(methanesulfonyl)benzamide derivatives lies in their dual-action mechanism. Ligation of GPR119 by these agonists triggers the activation of adenylate cyclase, leading to an intracellular rise in cyclic AMP (cAMP)[1].

In the gastrointestinal tract, this stimulates L-cells and K-cells to secrete the incretin hormones Glucagon-Like Peptide 1 (GLP-1) and Glucose-Dependent Insulinotropic Peptide (GIP)[1]. Simultaneously, if the compound is systemically available, it directly acts on pancreatic β-cells to enhance glucose-dependent insulin secretion[1].

GPR119_Pathway Compound 2-Fluoro-4-(methanesulfonyl) benzamide Agonist Receptor GPR119 Receptor (L/K Cells & β-Cells) Compound->Receptor Binds Gs Gαs Protein Activation Receptor->Gs Triggers cAMP cAMP Accumulation Gs->cAMP Adenylate Cyclase Incretins GLP-1 / GIP Secretion (Gut) cAMP->Incretins Enteroendocrine Insulin Insulin Secretion (Pancreas) cAMP->Insulin Pancreatic β-Cells Incretins->Insulin Synergistic Glucose Glycemic Control Insulin->Glucose Lowers Blood Glucose

GPR119 activation pathway by benzamide derivatives leading to glycemic control.

Pharmacokinetic Profiling: Systemic vs. Gut-Restricted Strategies

Historically, the clinical translation of systemic GPR119 agonists has been hindered. Many candidates failed in Phase II clinical trials due to modest efficacy in reducing hyperglycemia or off-target systemic toxicities[4].

To circumvent this, modern drug development has pivoted toward non-systemic, gut-restricted GPR119 agonism [5]. By intentionally engineering the 2-fluoro-4-(methanesulfonyl)benzamide scaffold to possess low intestinal permeability, researchers can achieve high local concentrations in the gut lumen. This locally stimulates enteroendocrine cells for incretin secretion without the need for systemic drug availability, effectively uncoupling efficacy from systemic toxicity[5].

Quantitative PK Parameters

The table below summarizes the divergent pharmacokinetic targets when optimizing a benzamide derivative for systemic versus gut-restricted profiles.

PK ParameterSystemic Target ProfileGut-Restricted Target ProfileMechanistic Rationale
Cmax (Plasma) > 1000 ng/mL< 50 ng/mLGut-restricted compounds minimize systemic exposure to prevent off-target receptor activation.
AUC (0-24h) High (> 5000 ng·h/mL)Minimal (< 200 ng·h/mL)Systemic AUC drives pancreatic binding; low AUC ensures action is strictly localized to gut L/K cells.
Papp (Caco-2) > 10 × 10⁻⁶ cm/s< 1 × 10⁻⁶ cm/sLow apparent permeability (Papp) ensures the compound remains trapped in the gastrointestinal lumen[5].
F (Bioavailability) > 60%< 5%Poor absorption is intentionally engineered for gut-restricted candidates to maximize local EEC interaction.
t1/2 (Half-life) 10 - 15 hoursN/A (Rapid clearance)Systemic agents require long half-lives for once-daily dosing; gut agents rely on GI transit time.

Self-Validating Experimental Workflows

To accurately evaluate the pharmacokinetics and pharmacodynamics of these compounds, rigorous, self-validating protocols must be employed.

PK_Workflow Phase1 Phase 1: Physicochemical Characterization Phase2 Phase 2: In Vitro ADME (Caco-2 & Microsomes) Phase1->Phase2 Phase3 Phase 3: In Vivo PK (Rodent Models) Phase2->Phase3 Phase4 Phase 4: PD Validation (GLP-1 & Insulin Assay) Phase3->Phase4 Decision Go/No-Go: Gut-Restricted vs Systemic Phase4->Decision

Step-by-step pharmacokinetic and pharmacodynamic evaluation workflow.

Protocol 1: In Vitro Permeability Assessment (Caco-2 Transwell Assay)

This assay determines whether a synthesized benzamide derivative will act systemically or remain gut-restricted.

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days. Causality: A 21-day culture is mandatory to allow for enterocyte-like differentiation and the formation of robust tight junctions, accurately mimicking the human intestinal barrier.

  • Monolayer Integrity Validation: Introduce Lucifer Yellow (LY) into the apical chamber. Causality: LY is paracellularly restricted. If the apparent permeability (Papp) of LY exceeds 0.5×10−6 cm/s, the barrier is compromised, and the well must be discarded. This ensures that compound transport is strictly transcellular.

  • Dosing and Sampling: Apply the benzamide compound (10 µM) to the apical chamber (A→B) and, in parallel wells, to the basolateral chamber (B→A). Sample at 30, 60, and 120 minutes. Causality: Measuring both directions allows the calculation of the Efflux Ratio (Papp B→A / Papp A→B). An efflux ratio > 2 indicates the compound is a substrate for active efflux transporters (e.g., P-glycoprotein), which is highly desirable for maintaining gut restriction.

  • Quantification: Analyze samples via LC-MS/MS to calculate Papp.

Protocol 2: In Vivo Pharmacokinetics and Incretin Secretion (db/db Mouse Model)

Evaluating the efficacy of GPR119 agonists requires careful handling of endogenous incretins, which are highly unstable.

  • Animal Preparation: Fast diabetic db/db mice for 6 hours prior to the study. Causality: Fasting establishes a stable baseline glucose level, ensuring that any post-dose incretin spikes are strictly compound-induced rather than diet-induced.

  • DPP-4 Inhibition (Critical Step): Administer sitagliptin (a DPP-4 inhibitor) via oral gavage 30 minutes prior to the benzamide compound. Causality: Active GLP-1 has an in vivo half-life of less than 2 minutes due to rapid cleavage by Dipeptidyl Peptidase-4 (DPP-4)[2]. Co-administration of sitagliptin is a self-validating necessity; without it, the rapid degradation of GLP-1 would result in a false-negative PD readout[5].

  • Compound Administration: Administer the 2-fluoro-4-(methanesulfonyl)benzamide derivative via oral gavage.

  • Serial Blood Sampling: Collect blood via the tail vein at 0, 15, 30, 60, and 120 minutes into EDTA tubes pre-filled with aprotinin and a DPP-4 inhibitor cocktail. Causality: The inhibitor cocktail prevents ex vivo degradation of peptide hormones during plasma separation.

  • Analysis: Quantify plasma compound concentration via LC-MS/MS (PK) and active GLP-1/insulin levels via multiplex ELISA (PD). Synergistic rises in GLP-1 (often up to three-fold) validate successful GPR119 engagement[5].

Conclusion

The 2-fluoro-4-(methanesulfonyl)benzamide scaffold provides a highly tunable platform for GPR119 agonism in T2DM research. By shifting the pharmacokinetic paradigm from systemic absorption to targeted gut restriction, researchers can leverage the robust incretin-secreting power of the gastrointestinal tract while bypassing the systemic toxicities that have historically plagued this drug class.

Sources

Exploratory

CAS number and exact mass of 2-fluoro-4-(methanesulfonyl)benzamide

Structural and Pharmacological Profiling of 2-Fluoro-4-(methanesulfonyl)benzamide: A Critical Intermediate in Targeted Therapeutics Executive Summary In the landscape of modern medicinal chemistry, the strategic function...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Pharmacological Profiling of 2-Fluoro-4-(methanesulfonyl)benzamide: A Critical Intermediate in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the strategic functionalization of benzamide scaffolds is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 2-Fluoro-4-(methanesulfonyl)benzamide (CAS: 918967-37-0) has emerged as a highly versatile building block[1]. By integrating a strongly electron-withdrawing fluorine atom with a polar, non-ionizable methanesulfonyl group, this compound provides a privileged pharmacophore used in the development of targeted therapies, including soluble epoxide hydrolase (sEH) inhibitors and Hedgehog signaling pathway antagonists.

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of its physicochemical identity, its mechanistic role in drug discovery, and a self-validating experimental workflow for its synthesis and analytical verification.

Physicochemical Identity & High-Resolution Mass Spectrometry (HRMS)

For drug development professionals, distinguishing the target intermediate from isobaric impurities requires precise isotopic mass profiling. The exact monoisotopic mass is the cornerstone of High-Resolution Mass Spectrometry (HRMS) validation using Time-of-Flight (TOF) or Orbitrap instrumentation.

Table 1: Physicochemical and Isotopic Mass Profiling

PropertyValueAnalytical Significance
CAS Number 918967-37-0[1]Unique registry identifier for sourcing and regulatory compliance.
Molecular Formula C8H8FNO3S[1]Defines the isotopic envelope for MS validation.
Molecular Weight 217.22 g/mol [1]Standard weight used for stoichiometric reaction calculations.
Exact Monoisotopic Mass 217.02089 Da[2]Critical baseline for identifying the compound in HRMS.
Target [M+H]+ (ESI+) 218.02817 m/zPrimary diagnostic precursor ion in positive-mode LC-MS/MS.

Pharmacophore Rationale: The Role in Drug Discovery

The incorporation of the 2-fluoro-4-(methanesulfonyl)benzamide motif into a drug candidate is rarely accidental; it is a calculated structural optimization.

Metabolic Stability and Clearance: In the structure-based optimization of arylamides as inhibitors of soluble epoxide hydrolase (sEH), researchers found that introducing an asymmetric, polar methanesulfonyl substituent significantly improves the compound's stability in human and rat liver microsomes[3]. Because the methanesulfonyl group is polar but non-ionizable, it acts as an excellent hydrogen-bond acceptor without suffering the membrane permeability issues common to ionizable acidic/basic groups. This specific modification decreases in vivo clearance and leads to high, sustained plasma exposure[3].

Stereoelectronic Conformational Locking: The addition of the fluorine atom at the 2-position (ortho to the benzamide) exerts a strong stereoelectronic effect. It restricts the free rotation of the amide bond, locking the pharmacophore into a specific dihedral conformation. This rigidification ensures a tighter fit between the benzhydryl pharmacophore and the target enzyme's binding pocket, minimizing the entropic penalty upon binding[3].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP Oxidation EET EETs (Cardioprotective) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Degradation Inhibitor Methanesulfonyl Benzamide Inhibitor->sEH Blocks Active Site

Figure 1: Modulation of the sEH signaling pathway by methanesulfonyl benzamide derivatives.

Self-Validating Experimental Protocol: Synthesis and Purification

To achieve the >99.5% HPLC purity required for medicinal chemistry applications[1], the synthesis of 2-fluoro-4-(methanesulfonyl)benzamide from its methylthio precursor must be tightly controlled. The following protocol utilizes built-in In-Process Controls (IPCs) to ensure a self-validating workflow.

Step 1: Controlled Oxidation Initiation

  • Action: Dissolve 2-fluoro-4-(methylthio)benzamide in anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C. Add stoichiometric m-chloroperbenzoic acid (mCPBA) in slow portions[1].

  • Causality: CH₂Cl₂ is explicitly selected because chlorinated solvents suppress the formation of unwanted over-oxidation byproducts. The 0°C starting temperature acts as a thermal brake, controlling the highly exothermic transition from thioether to the transient sulfoxide intermediate[1].

  • Self-Validation (IPC 1): After 1 hour, sample the reaction via LC-MS. The complete disappearance of the starting material (exact mass 185.03 Da) and the exclusive appearance of the sulfoxide intermediate (exact mass 201.02 Da) validates the success of the first oxidation phase.

Step 2: Thermal Maturation to Sulfone

  • Action: Remove the ice bath, allowing the reaction mixture to gradually warm to 25°C (room temperature), and stir for an additional 4 hours[1].

  • Causality: The secondary oxidation (sulfoxide to sulfone) requires a higher activation energy. Gradual warming provides the necessary kinetic energy for complete conversion while preventing the thermal degradation of the sensitive primary amide group[1].

  • Self-Validation (IPC 2): LC-MS analysis must confirm the complete shift from the sulfoxide (201.02 Da) to the target sulfone exact mass of 217.02089 Da[2]. Any residual 201.02 Da signal dictates the need for a micro-addition of mCPBA.

Step 3: Selective Recrystallization

  • Action: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides. Extract the organic layer, concentrate, and recrystallize the crude solid using a CH₂Cl₂/hexane solvent system[1].

  • Causality: The highly crystalline nature of 2-fluoro-4-(methanesulfonyl)benzamide derivatives allows them to selectively precipitate out of the CH₂Cl₂/hexane matrix, leaving the soluble m-chlorobenzoic acid (mCBA) byproduct safely dissolved in the mother liquor[1].

  • Self-Validation (Final): The final isolated crystal must demonstrate >99.5% purity via analytical HPLC (UV at 254 nm)[1].

Synth_Workflow Start 2-Fluoro-4-(methylthio)benzamide Oxidation Oxidation (mCPBA) CH2Cl2, 0°C -> RT Start->Oxidation Intermediate Sulfoxide Intermediate (Transient) Oxidation->Intermediate Step 1 (0°C) Product 2-Fluoro-4-(methanesulfonyl)benzamide Intermediate->Product Step 2 (25°C) Purification Recrystallization (CH2Cl2 / Hexane) Product->Purification Analysis HRMS Validation Exact Mass: 217.02089 Da Purification->Analysis

Figure 2: Step-by-step synthetic and validation workflow for the target benzamide.

References

  • Buy 2-Fluoro-4-(methanesulfonyl)benzamide (EVT-14058420)
  • Source: PubChemLite (uni.lu)
  • Structure-Based Optimization of Arylamides as Inhibitors of Soluble Epoxide Hydrolase Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Foundational

The Discovery and Evolution of 2-Fluoro-4-(methanesulfonyl)benzamide in Medicinal Chemistry: A Technical Guide

Executive Summary The development of targeted metabolic therapeutics requires highly optimized chemical building blocks that confer both potent pharmacodynamics and robust pharmacokinetic stability. 2-Fluoro-4-(methanesu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted metabolic therapeutics requires highly optimized chemical building blocks that confer both potent pharmacodynamics and robust pharmacokinetic stability. 2-Fluoro-4-(methanesulfonyl)benzamide (Molecular Formula: C₈H₈FNO₃S) has emerged as a critical structural intermediate in the discovery of G-protein-coupled receptor 119 (GPR119) agonists [1]. These agonists are designed to combat type 2 diabetes and obesity by stimulating both GLP-1 and insulin secretion. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic evolution, and experimental methodologies associated with this pivotal compound, offering drug development professionals a self-validating blueprint for its application.

Structural Rationale & Chemical Profile

The architectural design of 2-fluoro-4-(methanesulfonyl)benzamide is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry.

  • The Fluorine Atom (Ortho to the Amide): The introduction of fluorine at the 2-position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation. Second, its high electronegativity modulates the pKa of the adjacent amide, while its small van der Waals radius induces a conformational lock without introducing severe steric bulk.

  • The Methanesulfonyl Group (–SO₂CH₃): Positioned para to the amide, this strong electron-withdrawing group flattens the aromatic system. Crystallographic data indicates interplanar angles of ≤1° between rings in its derivatives. This planarity facilitates highly ordered crystal packing through amide-amide hydrogen bonding and C–H···O/S interactions, which is highly advantageous for achieving >99.5% HPLC purity via simple recrystallization[2].

  • The Primary Amide: Serves as the primary vector for coupling (e.g., via Buchwald-Hartwig amidation or direct alkylation) to complex heterocyclic scaffolds required for GPR119 receptor binding [1].

Mechanism of Action in Drug Discovery (GPR119 Agonism)

Compounds derived from 2-fluoro-4-(methanesulfonyl)benzamide are potent agonists of GPR119. The receptor is predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to a dual-action therapeutic effect: direct stimulation of glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), promoting satiety and glycemic control [1].

GPR119_Pathway Agonist GPR119 Agonist (Benzamide Derivative) Receptor GPR119 Receptor Activation Agonist->Receptor L_Cells Intestinal L-Cells Receptor->L_Cells Beta_Cells Pancreatic β-Cells Receptor->Beta_Cells GLP1 GLP-1 Secretion L_Cells->GLP1 cAMP cAMP Elevation Beta_Cells->cAMP Insulin Insulin Secretion GLP1->Insulin Satiety Increased Satiety GLP1->Satiety cAMP->Insulin Outcome Glycemic Control & Weight Loss Insulin->Outcome Satiety->Outcome

Diagram 1: GPR119 signaling cascade activated by 2-fluoro-4-(methanesulfonyl)benzamide derivatives.

Synthetic Methodology: The Double-Oxidation Paradigm

Historically, synthesizing highly functionalized benzamides required lengthy, multi-step sequences. The modern, highly optimized route—pioneered during the development of GPR119 modulators by OSI Pharmaceuticals—relies on a brilliant synchronous double-oxidation strategy [1].

Causality Behind Experimental Choices
  • Sandmeyer-Type Thiolation: Starting from 3-fluoro-4-methylaniline, direct thiolation using dimethyl disulfide and tert-butyl nitrite avoids the isolation of unstable diazonium salts. The in situ generation and immediate trapping of the radical/cationic intermediate ensures a safe, scalable conversion to the thioether.

  • Synchronous Double Oxidation: The use of aqueous potassium permanganate (KMnO₄) at 100°C is a masterclass in synthetic efficiency. In a single step, the strong oxidant converts the benzylic methyl group to a carboxylic acid and oxidizes the thioether to a sulfone. This eliminates the need for separate halogenation/cyanation or sequential oxidation steps, maximizing atom economy.

  • Mixed Anhydride Amidation: Converting the resulting highly electron-deficient benzoic acid to an amide is challenging. Standard thionyl chloride (SOCl₂) protocols often require harsh reflux conditions that generate impurities. Instead, utilizing isobutyl chloroformate with triethylamine (NEt₃) at 0°C forms a highly reactive mixed anhydride. Subsequent treatment with ammonia gas yields the primary amide cleanly, with easily removable byproducts (CO₂ and isobutanol) [1].

Synthesis_Workflow SM 3-Fluoro-4- methylaniline Int1 2-Fluoro-1-methyl-4- (methylsulfanyl)benzene SM->Int1 1. Me2S2 2. t-BuONO, 60°C Int2 2-Fluoro-4- (methanesulfonyl)benzoic acid Int1->Int2 KMnO4, H2O 100°C Product 2-Fluoro-4- (methanesulfonyl)benzamide Int2->Product 1. i-BuOCOCl, NEt3 2. NH3 (gas)

Diagram 2: Three-step synthetic workflow featuring the synchronous double-oxidation step.

Experimental Protocols (Self-Validating Systems)

The following protocols are adapted from validated pharmaceutical patent literature [1] and are designed to be self-validating through clear visual and thermal indicators during the reaction.

Step 1: Synthesis of 2-Fluoro-1-methyl-4-(methylsulfanyl)benzene
  • Preparation: In a reaction vessel, combine 3-fluoro-4-methylphenylamine (3.67 g, 29.3 mmol), dimethyl disulfide (39.6 mL, 440 mmol), and tert-butyl nitrite (4.70 mL, 39.2 mmol) in 1,2-dichloroethane (400 mL).

  • Initiation: Heat the mixture to 60°C for 10 minutes.

  • Addition: Dropwise add a solution of 3-fluoro-4-methylphenylamine (33.0 g, 264 mmol) in 1,2-dichloroethane (100 mL) simultaneously with tert-butyl nitrite (38.0 mL, 317 mmol), maintaining the internal temperature strictly at ~60°C (self-validating: nitrogen gas evolution indicates successful diazotization).

  • Workup: Remove heat, stir for 1 hour, quench with water (200 mL), and separate the organic phase. Wash with 1M HCl, dry over MgSO₄, and isolate the thioether via vacuum distillation (50°C / 0.9 Torr).

Step 2: Synchronous Double Oxidation to 2-Fluoro-4-(methanesulfonyl)benzoic acid
  • Suspension: Suspend the thioether (10.0 g, 64.1 mmol) in water (200 mL) and heat to 100°C with vigorous mechanical stirring.

  • Oxidation: Portion-wise add KMnO₄ (45.6 g, 289 mmol) over 20 minutes. Caution: Highly exothermic. The purple solution will rapidly turn into a brown MnO₂ slurry, validating the redox transfer.

  • Isolation: Continue heating for 35 minutes. Filter the hot mixture through a sintered glass funnel to remove MnO₂. Cool the filtrate, acidify to pH 1 with conc. HCl, and extract with EtOAc. Concentrate in vacuo and triturate with Et₂O to yield the pure acid.

Step 3: Mixed Anhydride Amidation to Target Compound
  • Activation: Dissolve 2-fluoro-4-methanesulfonylbenzoic acid (4.91 g, 22.5 mmol) in anhydrous THF (200 mL). Cool to 0°C under argon.

  • Base Addition: Add dry NEt₃ (4.71 mL, 33.8 mmol).

  • Anhydride Formation: Syringe in neat isobutyl chloroformate (3.50 mL, 27.0 mmol) over 10 minutes. Warm to room temperature and stir for 1.25 hours.

  • Amidation: Dilute with DCM (200 mL) and cool to -78°C. Introduce ammonia gas (approx. 3 L volume equivalent) into the mixture. The formation of a white precipitate (ammonium chloride/carbamate salts) confirms the reaction. Warm to room temperature, wash with water, and recrystallize from CH₂Cl₂/hexane to achieve >99.5% purity [1][2].

Quantitative Data Summary

The table below summarizes the critical parameters, yields, and conditions for the synthesis of 2-fluoro-4-(methanesulfonyl)benzamide, allowing for rapid cross-comparison of the workflow stages.

Reaction StageTarget Intermediate / ProductReagents & SolventsTemp / TimeKey Indicators & Purity
1. Thiolation 2-Fluoro-1-methyl-4-(methylsulfanyl)benzeneMe₂S₂, t-BuONO, 1,2-Dichloroethane60°C / 1.1 hN₂ gas evolution; Isolated via vacuum distillation (50°C/0.9 Torr).
2. Double Oxidation 2-Fluoro-4-(methanesulfonyl)benzoic acidKMnO₄, H₂O100°C / 55 minColor shift (Purple to Brown MnO₂); Complete conversion of both Me and SMe groups.
3. Amidation 2-Fluoro-4-(methanesulfonyl)benzamide i-BuOCOCl, NEt₃, THF, NH₃ (gas), DCM0°C to RT to -78°C / 1.5 hWhite precipitate formation; Final purity >99.5% via CH₂Cl₂/hexane recrystallization.

Conclusion

The integration of 2-fluoro-4-(methanesulfonyl)benzamide into the medicinal chemist's toolkit represents a triumph of rational drug design and synthetic efficiency. By leveraging a highly optimized synchronous double-oxidation pathway and mild mixed-anhydride amidation, researchers can reliably produce this critical intermediate at scale. Its unique physicochemical properties—driven by the synergistic electron-withdrawing effects of the fluorine and methanesulfonyl groups—continue to make it an indispensable building block in the ongoing development of next-generation GPR119 agonists and other targeted therapeutics.

References

  • Heterocyclic Modulators of GPR119 for Treatment of Disease (US 2009/0325924 A1)
  • 2-Fluoro-4-(methanesulfonyl)benzamide (EVT-14058420)
Exploratory

The GPR119/Incretin Axis: Mechanism of Action and Pharmacological Development of 2-Fluoro-4-(methanesulfonyl)benzamide Derivatives

Executive Summary The pursuit of novel therapeutics for Type 2 Diabetes (T2D) has increasingly focused on targets that provide glycemic control without the concomitant risk of hypoglycemia. Among these, G-protein-coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel therapeutics for Type 2 Diabetes (T2D) has increasingly focused on targets that provide glycemic control without the concomitant risk of hypoglycemia. Among these, G-protein-coupled receptor 119 (GPR119) has emerged as a highly validated target. Central to the development of potent, orally bioavailable GPR119 agonists is the 2-fluoro-4-(methanesulfonyl)benzamide pharmacophore (CAS: 918967-37-0) 1. This technical whitepaper dissects the structural rationale, dual-pathway mechanism of action, and the self-validating experimental methodologies required to synthesize and evaluate derivatives of this critical building block.

Structural Rationale: The Pharmacophore Advantage

The integration of the 2-fluoro-4-(methanesulfonyl)benzamide moiety into complex heterocyclic scaffolds (such as piperidine or oxadiazole derivatives) is not arbitrary; it is driven by precise electronic and steric requirements of the GPR119 orthosteric binding pocket 2.

  • Fluorine Substitution (C2): The highly electronegative, sterically compact fluorine atom serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism by Cytochrome P450 enzymes at the ortho position, enhancing the molecule's half-life. Pharmacodynamically, it modulates the basicity of the adjacent amide, optimizing hydrogen-bond donor capacity.

  • Methanesulfonyl Group (–SO₂CH₃ at C4): This strong electron-withdrawing group (EWG) profoundly alters the molecular conformation. It flattens the aromatic system, driving interplanar angles to ≤1° between adjacent rings. This planarity facilitates optimal crystal packing and enables highly specific, directional interactions—specifically amide-amide hydrogen bonding and C–H···O/S interactions—deep within the receptor pocket 1.

Mechanism of Action: Dual-Pathway GPR119 Agonism

Derivatives of 2-fluoro-4-(methanesulfonyl)benzamide function as potent agonists of GPR119, a Class A (rhodopsin-like) GPCR expressed predominantly in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract 3. The mechanism of action is uniquely biphasic, providing a synergistic effect on glucose homeostasis without inducing hypoglycemia 4.

  • Direct Pancreatic Action: Binding of the derivative to GPR119 on β-cells triggers the activation of the Gαs protein. This stimulates Adenylate Cyclase (AC), leading to a rapid accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA) and Epac2, which directly promotes Glucose-Dependent Insulin Secretion (GDIS).

  • Indirect Incretin Action: Simultaneously, agonism of GPR119 on intestinal L-cells drives the secretion of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Peptide (GIP) 5. These incretins enter systemic circulation, bind to their respective receptors on β-cells, and further amplify insulin release in a strictly glucose-dependent manner.

GPR119_Pathway Agonist 2-Fluoro-4-(methanesulfonyl) benzamide Derivative GPR119 GPR119 Receptor (Pancreatic β-cells & L-cells) Agonist->GPR119 Gs Gαs Protein Activation GPR119->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP ↑ Intracellular cAMP AC->cAMP PKA PKA / Epac2 Activation cAMP->PKA Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin β-cells GLP1 GLP-1 / GIP Secretion (Incretin Effect) PKA->GLP1 L-cells GLP1->Insulin Paracrine/Endocrine

Caption: GPR119-mediated dual signaling pathway for glucose-dependent insulin and incretin secretion.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological validation of these derivatives must follow rigorously controlled, self-validating protocols.

Protocol: Oxidative Sulfonation & Amidation (Synthesis)

The installation of the methanesulfonyl moiety is the decisive functionalization step.

  • Causality in Reagent Selection: Direct sulfonylation often yields mixed regioisomers. Therefore, an oxidative protocol employing m-chloroperbenzoic acid (mCPBA) on a methylthio precursor is preferred. Chlorinated solvents (e.g., CH₂Cl₂) are explicitly chosen to suppress sulfoxide over-oxidation byproducts, ensuring >98% sulfone purity at stoichiometric loading 1.

  • Step-by-Step:

    • Dissolve 2-fluoro-4-(methylthio)benzamide in anhydrous CH₂Cl₂ and cool to 0°C under inert N₂ atmosphere.

    • Add mCPBA (2.1 equivalents) dropwise to prevent thermal runaway.

    • Allow gradual warming to 25°C over 4 hours.

    • Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxide (Self-Validation: A negative starch-iodide test confirms complete quenching before workup).

    • Perform subsequent coupling (e.g., nucleophilic amination) using hypervalent iodine-mediated reactions to construct the final derivative library.

Protocol: In Vitro cAMP Accumulation Assay

To validate GPR119 agonism, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Causality in Assay Design: TR-FRET eliminates wash steps and reduces background autofluorescence compared to standard ELISAs. The inclusion of IBMX (a non-selective phosphodiesterase inhibitor) is critical; it prevents the degradation of synthesized cAMP, ensuring the measured signal is purely a function of Adenylate Cyclase activation.

  • Self-Validating Control Matrix:

    • Baseline: Vehicle (DMSO) control establishes endogenous cAMP levels.

    • Positive Control: Forskolin (10 µM) provides a receptor-independent maximum AC activation benchmark.

    • Specificity Control: Pre-incubation with a selective GPR119 antagonist. If the derivative-induced cAMP spike is nullified by the antagonist, it proves the mechanism is strictly GPR119-mediated, ruling out off-target AC activation.

Workflow Synth Chemical Synthesis (Sulfonylation) Purify Purification (HPLC >99.5%) Synth->Purify InVitro In Vitro Validation (cAMP Assay) Purify->InVitro Selectivity Off-Target Screen (hERG Assay) InVitro->Selectivity InVivo In Vivo Efficacy (Rodent OGTT) Selectivity->InVivo

Caption: Self-validating experimental workflow from synthesis to in vivo efficacy testing.

Quantitative Pharmacological Profiles

Historically, early GPR119 agonists suffered from off-target hERG channel inhibition (IC50 0.75–3 µM), posing severe cardiotoxicity risks. Modern derivatives incorporating the optimized 2-fluoro-4-(methanesulfonyl)benzamide (or highly analogous phenyl) motifs have successfully decoupled GPR119 agonism from hERG liability 5.

The table below summarizes the quantitative data of key clinical and preclinical candidates utilizing this mechanistic pathway:

Compound Class / CandidatePrimary TargetEC50 (cAMP Accumulation)hERG Inhibition (IC50)In Vivo Efficacy (Rodent OGTT AUC Reduction)
BMS-903452 (Clinical Candidate)GPR119~10 nM> 10 µM~38% reduction at 30 mg/kg dose
MKP10241 (Advanced Lead)GPR119< 5 nM> 30 µMSignificant glucose reduction + body weight loss
4-nitro-N-(piperidin-4-yl)benzamide derivatives GPR11915 - 50 nMNot DisclosedEnhanced glucose tolerance

Data synthesized from foundational pharmacological evaluations of GPR119 modulators3, 5, 2.

Conclusion

The 2-fluoro-4-(methanesulfonyl)benzamide scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing and steric properties of the fluoro and methanesulfonyl groups, medicinal chemists can construct highly potent, selective GPR119 agonists. The dual mechanism of action—driving both direct insulin secretion and indirect incretin release—positions these derivatives as highly promising candidates in the ongoing evolution of metabolic disease therapeutics.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119". Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of MKP10241, a Novel Small Molecule Targeting the GPR119/Incretin Axis to Treat Metabolic Disorders". Available at: [Link]

  • Google Patents. "WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease".
  • Research Journal of Pharmacy and Technology (via ResearchGate). "Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes". Available at: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 2-Fluoro-4-(methylsulfonyl)benzamide in Drug Discovery

Executive Summary: Strategic Role in Metabolic Therapeutics In the landscape of modern medicinal chemistry, the design of highly selective G-protein-coupled receptor (GPCR) agonists requires building blocks that offer pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Strategic Role in Metabolic Therapeutics

In the landscape of modern medicinal chemistry, the design of highly selective G-protein-coupled receptor (GPCR) agonists requires building blocks that offer precise stereoelectronic control. 2-Fluoro-4-(methylsulfonyl)benzamide has emerged as a privileged intermediate, specifically in the synthesis of GPR119 agonists such as MKP10241 and APD668 [3]. These therapeutic agents are currently under intense investigation for the treatment of metabolic disorders, including Type 2 diabetes, obesity, and metabolic dysfunction-associated steatohepatitis (MASH) [5].

This whitepaper provides an in-depth technical analysis of the physical properties, structural rationale, and laboratory synthesis protocols for 2-fluoro-4-(methylsulfonyl)benzamide, serving as a comprehensive guide for drug development professionals.

Physicochemical Properties and Pharmacophore Rationale

The physical properties of a building block dictate not only its handling in the laboratory but also the pharmacokinetic destiny of the final drug molecule.

Quantitative Data Summary
PropertyValueImplication for Drug Design
Molecular Formula C8H8FNO3SLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 217.22 g/mol Maintains final drug candidates well within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 85.6 ŲHigh polarity (Amide = 43.1, Sulfonyl = 42.5); restricts blood-brain barrier (BBB) penetration, ideal for peripheral targets.
Hydrogen Bond Donors 1 (NH2)Facilitates critical interaction with receptor pocket residues.
Hydrogen Bond Acceptors 4 (O, F)Sulfonyl oxygens act as potent H-bond acceptors.
Calculated LogP ~0.6Highly hydrophilic; requires lipophilic pairing in final drug assembly.
Physical State Solid (White/Off-white)High melting point; stable under standard laboratory conditions.
The Causality of Structural Choices

The specific substitution pattern on this benzamide ring is not arbitrary; it is a highly engineered pharmacophoric system:

  • The 2-Fluoro Effect: The introduction of a fluorine atom ortho to the amide group serves a dual purpose. First, it lowers the pKa of the adjacent functional groups and increases the metabolic stability of the ring against cytochrome P450 (CYP450) mediated oxidation. Second, through stereoelectronic repulsion, the fluorine atom restricts the rotation of the amide bond, locking the molecule into a bioactive conformation that reduces the entropic penalty upon receptor binding[3].

  • The 4-Methylsulfonyl Anchor: Unlike ionizable sulfonamides, the methylsulfonyl group remains neutral at physiological pH. It provides a rigid, highly directional hydrogen-bond acceptor motif that anchors the final drug molecule deep within the polar binding pocket of the GPR119 receptor, driving the low-nanomolar potency observed in candidates like MKP10241 (EC50 ~3.7 nM) [4].

Mechanism of Action: The GPR119 Activation Pathway

When incorporated into a final drug scaffold, the 2-fluoro-4-(methylsulfonyl)benzamide moiety interacts directly with the GPR119 receptor expressed on pancreatic β-cells and intestinal L-cells. The causality of this interaction is a robust, self-amplifying signaling cascade. Activation of the receptor couples to the Gαs protein, stimulating adenylyl cyclase. The subsequent elevation of intracellular cyclic AMP (cAMP) activates Protein Kinase A (PKA), which ultimately triggers the glucose-dependent secretion of insulin and glucagon-like peptide-1 (GLP-1) [1].

GPR119_Pathway L GPR119 Agonist (e.g., MKP10241) R GPR119 Receptor (Pancreatic β-cells) L->R Binds G Gαs Protein Activation R->G Couples AC Adenylyl Cyclase (AC) G->AC Stimulates cAMP cAMP Elevation AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Ins Insulin & GLP-1 Secretion PKA->Ins Triggers

GPR119 signaling cascade triggered by methylsulfonyl-bearing agonists.

Laboratory Synthesis: The Mixed Anhydride Protocol

Synthesizing 2-fluoro-4-(methylsulfonyl)benzamide from its corresponding carboxylic acid precursor (2-fluoro-4-(methylsulfonyl)benzoic acid, CAS: 142994-04-5) requires careful reagent selection.

Causality behind the methodology: The strong electron-withdrawing nature of both the 4-methylsulfonyl and 2-fluoro groups significantly deactivates the carboxylic acid. Standard carbodiimide coupling agents (like EDCI) can suffer from sluggish kinetics here, leading to the accumulation of unreactive N-acylurea byproducts. To bypass this, the mixed anhydride method is employed [2]. By reacting the acid with an alkyl chloroformate at low temperatures, a highly electrophilic mixed anhydride intermediate is rapidly generated. This intermediate reacts instantaneously with ammonia, ensuring a clean, high-yielding conversion without the need for harsh chlorinating agents (like SOCl2) that might induce desulfonylation.

Step-by-Step Methodology

This protocol is designed as a self-validating system; the visual and thermal cues at each step confirm the reaction's progress.

  • Preparation of the Mixed Anhydride:

    • Suspend 2-fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq, 22.5 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an inert nitrogen atmosphere.

    • Add dry triethylamine (NEt3, 1.5 eq, 33.8 mmol) in a single portion. Validation: The suspension will transition into a clear solution as the triethylammonium salt forms.

    • Cool the reaction vessel to exactly 0 °C using an ice-water bath.

    • Dropwise, add isobutyl chloroformate (1.1 eq, 24.7 mmol) over 15 minutes. Validation: A white precipitate (triethylamine hydrochloride) will immediately form, indicating the successful generation of the mixed anhydride.

  • Amidation:

    • Stir the slurry at 0 °C for 30 minutes to ensure complete activation.

    • Introduce a solution of ammonia in methanol (7.0 N, 5.0 eq) rapidly to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for an additional 2 hours.

  • Workup and Isolation:

    • Concentrate the reaction mixture in vacuo to remove THF and excess ammonia.

    • Partition the resulting residue between ethyl acetate (150 mL) and saturated aqueous sodium bicarbonate (NaHCO3, 100 mL).

    • Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). The organic layers contain the product, while unreacted acid remains in the aqueous layer.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate to yield the crude benzamide as an off-white solid.

    • Optional: Recrystallize from hot ethanol/water to achieve >98% purity.

Synthetic_Workflow SM 2-Fluoro-4-(methylsulfonyl) benzoic acid Act Activation (NEt3, Isobutyl Chloroformate) SM->Act THF, 0°C Int Mixed Anhydride Intermediate Act->Int 30 mins Amid Amidation (NH3 in MeOH) Int->Amid Rapid Addition Crude Crude Benzamide Amid->Crude RT, 2h Pur Aqueous Workup & Recrystallization Crude->Pur EtOAc/NaHCO3 Prod Pure 2-Fluoro-4-(methylsulfonyl) benzamide Pur->Prod >95% Yield

Mixed anhydride synthetic workflow for 2-fluoro-4-(methylsulfonyl)benzamide.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, the following self-validating analytical parameters must be met:

  • LC-MS (ESI+): The base peak must correspond to the protonated molecular ion [M+H]+ at m/z 218.2 . The absence of a peak at 219.2 (the carboxylic acid precursor) confirms complete amidation.

  • 1H NMR (400 MHz, DMSO-d6):

    • A distinct singlet integrating to 3 protons at ~3.30 ppm confirms the intact methylsulfonyl group.

    • A broad singlet integrating to 2 protons between 7.60 - 8.00 ppm confirms the primary amide (NH2). These protons may appear as two distinct signals due to restricted rotation and hydrogen bonding.

    • The aromatic region will display three distinct protons with complex splitting patterns due to ortho and meta coupling with the fluorine atom (19F spin I=1/2).

References

  • Title: WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease Source: Google Patents URL
  • Source: Googleapis.
  • Title: Discovery of MKP10241, a Novel Small Molecule Targeting the GPR119/Incretin Axis to Treat Metabolic Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: MedchemExpress.
  • Title: MKP10241 | CAS#2137977-29-6 | GPR119 agonist Source: MedKoo Biosciences URL

Protocols & Analytical Methods

Method

Synthesis of 2-fluoro-4-methanesulfonyl-benzylamine from 2-fluoro-4-(methanesulfonyl)benzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Process Focus: Amide Reduction, Chemoselectivity, and Amine-Borane Complex Cleavage Strategic Rationale & Mechanistic Causality In contem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Process Focus: Amide Reduction, Chemoselectivity, and Amine-Borane Complex Cleavage

Strategic Rationale & Mechanistic Causality

In contemporary medicinal chemistry, the 2-fluoro-4-methanesulfonyl-benzylamine moiety serves as a critical building block, frequently utilized in the synthesis of metabolic modulators and CNS-active therapeutics[1]. The transformation of its precursor, 2-fluoro-4-(methanesulfonyl)benzamide, to the primary benzylamine presents a specific chemoselectivity challenge: reducing the highly stabilized amide carbonyl without compromising the integrity of the ortho-fluorine atom or the para-methanesulfonyl group.

While Lithium Aluminum Hydride (LAH) is a traditional reagent for amide reductions, its aggressive nucleophilicity can trigger hydrodefluorination or C–S bond cleavage at elevated temperatures. To ensure absolute functional group preservation, we deploy Borane-Tetrahydrofuran ( BH3​⋅THF ) as an electrophilic reducing agent.

The Causality of Chemoselectivity: Borane acts as a Lewis acid, coordinating exclusively to the most electron-rich site on the molecule—the amide carbonyl oxygen. The sulfone oxygens are significantly less nucleophilic, and the fluorine atom is strongly electron-withdrawing. Consequently, BH3​⋅THF rapidly reduces the amide while leaving the sulfone and aryl fluoride completely intact[2][3].

Chemoselectivity Reagent BH3·THF (Electrophilic) Amide Primary Amide (Electron-Rich O) Reagent->Amide Rapid Reduction (Target) Sulfone Sulfone Group (Poor Nucleophile) Reagent->Sulfone Inert (Preserved) Fluoro Aryl Fluoride (Electron-Withdrawing) Reagent->Fluoro Inert (Preserved)

Chemoselectivity profile of BH3·THF against the substrate's functional groups.

Experimental Workflow & Reaction Logic

A critical failure point in borane-mediated amide reductions is the workup phase. The reduction does not immediately yield the free amine; it generates a highly stable amine-borane adduct ( RCH2​NH2​⋅BH3​ ). A standard aqueous extraction at this stage will result in near-zero yield, as the complex is water-soluble and resists partitioning into organic solvents. Refluxing with methanol and acid is a mandatory mechanistic step to convert the boron into volatile trimethyl borate ( B(OMe)3​ ), thereby liberating the amine salt.

ReactionWorkflow Step1 1. Substrate Preparation 2-Fluoro-4-(methanesulfonyl)benzamide Step2 2. Electrophilic Activation BH3·THF Coordination Step1->Step2 Anhydrous THF, 0 °C Step3 3. Hydride Transfer Amine-Borane Adduct Formation Step2->Step3 Reflux, 14 h Step4 4. Complex Cleavage MeOH/HCl Quench & Reflux Step3->Step4 H2 Gas Evolution (Self-Validation) Step5 5. Acid-Base Isolation Basification & Extraction Step4->Step5 Removes B(OMe)3 Step6 Target Product 2-Fluoro-4-methanesulfonyl-benzylamine Step5->Step6 Yields Free Base

Workflow and mechanistic logic for the chemoselective reduction of the benzamide.

Self-Validating Protocol

Scale: 10.0 mmol Caution: BH3​⋅THF reacts violently with water to release flammable hydrogen gas. Ensure rigorously anhydrous conditions during Phase 1.

Phase 1: Activation & Reduction
  • Preparation: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add 2-fluoro-4-(methanesulfonyl)benzamide (2.17 g, 10.0 mmol).

  • Solvation: Suspend the amide in anhydrous THF (20 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Borane Addition: Using a dry syringe, add BH3​⋅THF complex (1.0 M in THF, 35.0 mL, 35.0 mmol) dropwise over 15 minutes.

    • Causality Note: Dropwise addition at 0 °C controls the exothermic Lewis acid-base complexation between the borane and the amide carbonyl.

  • Reduction: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 14 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 95:5, UV visualization). The starting material ( Rf​≈0.4 ) must be completely consumed.

Phase 2: Boron-Amine Cleavage (The Critical Quench)
  • Quenching: Cool the flask to 0 °C. Cautiously add Methanol (15 mL) dropwise.

    • Self-Validation: Vigorous bubbling ( H2​ gas) must be observed. This confirms the presence of active hydride at the end of the reaction, validating that the reagent was not degraded by moisture.

  • Hydrolysis: Add 1.0 M aqueous HCl (20 mL) and heat the mixture to reflux for 1 hour.

    • Causality Note: This step breaks the stable R-NH2​⋅BH3​ adduct by converting boron to volatile trimethyl borate ( B(OMe)3​ ), liberating the amine as a water-soluble hydrochloride salt.

Phase 3: Acid-Base Isolation
  • Organic Wash: Concentrate the mixture under reduced pressure to remove THF and MeOH. Wash the remaining acidic aqueous phase with Ethyl Acetate ( 2×20 mL). Discard the organic layers.

    • Causality Note: This removes non-basic organic impurities before the amine is liberated.

  • Free-Basing: Cool the aqueous layer to 0 °C and basify to pH > 12 using 2.0 M NaOH. Extract the liberated free amine with Dichloromethane (DCM, 3×30 mL).

  • Isolation: Dry the combined DCM extracts over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford 2-fluoro-4-methanesulfonyl-benzylamine.

Quantitative Data Summaries

Table 1: Stoichiometric and Reagent Parameters
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
2-Fluoro-4-(methanesulfonyl)benzamide217.221.0 eq2.17 g (10 mmol)Starting Material
BH3​⋅THF (1.0 M)85.933.5 eq35.0 mLReducing Agent
Tetrahydrofuran (Anhydrous)72.11N/A20.0 mLSolvent
Methanol32.04Excess15.0 mLQuench / Cleavage
Hydrochloric Acid (1.0 M)36.462.0 eq20.0 mLAdduct Hydrolysis
2-Fluoro-4-methanesulfonyl-benzylamine203.23Expected Yield ~1.7 - 1.8 g (85-90%) Target Product
Table 2: In-Process Quality Control (IPQC) Metrics
Process StepAnalytical MethodExpected ObservationPass/Fail Criteria
Reduction (14 h)TLC (95:5 DCM:MeOH)Disappearance of UV-active SM spotFail if SM remains > 5%
MeOH QuenchVisual ObservationVigorous H2​ gas evolutionFail if no gas evolves (dead reagent)
BasificationpH Indicator PaperAqueous phase turns deep blue/purpleFail if pH < 12

Causality-Driven Troubleshooting

Observed IssueMechanistic CausalityCorrective Action
Low yield; high recovery of Starting Material Moisture in the THF degraded the borane, or the BH3​⋅THF solution was expired (it degrades over time even at 4 °C).Titrate BH3​⋅THF before use. Ensure rigorously anhydrous conditions (flame-dried glassware, Ar/N 2​ atmosphere).
Product is a viscous oil; broad NMR peaks at 1-2 ppm Incomplete cleavage of the amine-borane complex. The intermediate was not fully destroyed.Repeat the Phase 2 Methanol/HCl reflux step. Ensure sufficient time and temperature to volatilize all B(OMe)3​ .
Product lost during extraction workup Incomplete basification. Benzylamines require highly alkaline conditions to be fully deprotonated for organic extraction.Verify aqueous phase pH is strictly > 12 with indicator paper before extracting with DCM. Add more NaOH if necessary.

References

  • Title: Selective Reductions. 18. Fast Reaction of Primary, Secondary, and Tertiary Amides with Diborane - Simple, Convenient Procedure for Conversion of Amides to Corresponding Amines Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Hydroboration. IV. A Study of the Relative Reactivities of Representative Functional Groups toward Diborane Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application

How to synthesize 2-fluoro-4-(methanesulfonyl)benzamide from 2-fluoro-4-methanesulfonylbenzoic acid

Abstract This technical guide provides detailed protocols for the synthesis of 2-fluoro-4-(methanesulfonyl)benzamide from 2-fluoro-4-methanesulfonylbenzoic acid, a key transformation in medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols for the synthesis of 2-fluoro-4-(methanesulfonyl)benzamide from 2-fluoro-4-methanesulfonylbenzoic acid, a key transformation in medicinal chemistry and drug discovery. Amide bond formation is a fundamental reaction, and this document outlines two robust and widely applicable methods: the use of thionyl chloride to form an acyl chloride intermediate and a direct amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure successful and safe execution of this synthesis.

Introduction

2-fluoro-4-(methanesulfonyl)benzamide is an organic compound featuring a fluorinated and sulfonylated benzamide core.[1] This structural motif is of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often conferred by the fluorine and methanesulfonyl groups, such as enhanced metabolic stability and binding affinity. The amide bond is a ubiquitous functional group in bioactive molecules, making its efficient and reliable construction a cornerstone of pharmaceutical research.[2][3]

The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.[3] This guide presents two well-established methods for this activation and subsequent amidation.

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the starting material and product is crucial for safe handling and effective purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-fluoro-4-methanesulfonylbenzoic acidC8H7FO4S218.20Solid142994-04-5[4]
2-fluoro-4-(methanesulfonyl)benzamideC8H8FNO3S217.22SolidNot readily available

Reaction Workflow Overview

The synthesis of 2-fluoro-4-(methanesulfonyl)benzamide from its corresponding carboxylic acid can be approached via two primary routes, each with its own advantages. The choice of method may depend on factors such as available reagents, desired reaction scale, and the need to avoid certain reaction conditions.

Synthesis Workflow cluster_0 Starting Material cluster_1 Method 1: Acyl Chloride Formation cluster_2 Method 2: Direct Amide Coupling cluster_3 Product 2-fluoro-4-methanesulfonylbenzoic acid 2-fluoro-4-methanesulfonylbenzoic acid Acyl Chloride Intermediate Acyl Chloride Intermediate 2-fluoro-4-methanesulfonylbenzoic acid->Acyl Chloride Intermediate SOCl2 EDC/HOBt Activation EDC/HOBt Activation 2-fluoro-4-methanesulfonylbenzoic acid->EDC/HOBt Activation EDC, HOBt 2-fluoro-4-(methanesulfonyl)benzamide 2-fluoro-4-(methanesulfonyl)benzamide Acyl Chloride Intermediate->2-fluoro-4-(methanesulfonyl)benzamide Ammonia or Ammonium Hydroxide Ammonia or Ammonium Hydroxide Ammonia or Ammonium Hydroxide->2-fluoro-4-(methanesulfonyl)benzamide EDC/HOBt Activation->2-fluoro-4-(methanesulfonyl)benzamide Ammonia Source Ammonia Source Ammonia Source->2-fluoro-4-(methanesulfonyl)benzamide

Caption: General workflows for the synthesis of 2-fluoro-4-(methanesulfonyl)benzamide.

Method 1: Synthesis via Acyl Chloride Intermediate

This classic two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the reaction of the crude acyl chloride with an ammonia source.[5]

Part A: Synthesis of 2-fluoro-4-(methanesulfonyl)benzoyl chloride

Mechanism: The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[6] This is followed by a rearrangement and the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.[6][7]

Acyl_Chloride_Formation Carboxylic_Acid 2-fluoro-4-methanesulfonylbenzoic acid Intermediate Chlorosulfite Ester Intermediate Carboxylic_Acid->Intermediate + SOCl₂ Thionyl_Chloride SOCl₂ Thionyl_Chloride->Intermediate Acyl_Chloride 2-fluoro-4-(methanesulfonyl)benzoyl chloride Intermediate->Acyl_Chloride - SO₂, - HCl Byproducts SO₂ + HCl (gaseous) Intermediate->Byproducts

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
2-fluoro-4-methanesulfonylbenzoic acidC₈H₇FO₄S218.2010.01.0
Thionyl chlorideSOCl₂118.9730.03.0
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93--
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic-

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH solution), add 2-fluoro-4-methanesulfonylbenzoic acid (2.18 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (2.2 mL, 30.0 mmol) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure. The resulting crude 2-fluoro-4-(methanesulfonyl)benzoyl chloride is typically used in the next step without further purification.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[8][9] This reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10][11]

  • The gaseous byproducts (SO₂ and HCl) are toxic and corrosive; therefore, a scrubber is essential to neutralize them.

Part B: Synthesis of 2-fluoro-4-(methanesulfonyl)benzamide

Experimental Protocol:

  • Reaction Setup: In a separate flask, prepare a solution of aqueous ammonia (28-30%, 15 mL) and cool it in an ice bath.

  • Amidation: Dissolve the crude 2-fluoro-4-(methanesulfonyl)benzoyl chloride from Part A in anhydrous dichloromethane (15 mL) and add it dropwise to the cold aqueous ammonia solution with vigorous stirring.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield pure 2-fluoro-4-(methanesulfonyl)benzamide.[12]

Method 2: Direct Amide Coupling with EDC/HOBt

This method facilitates the direct formation of the amide bond from the carboxylic acid and an ammonia source using a carbodiimide coupling agent (EDC) and an additive (HOBt) to form a reactive intermediate and suppress side reactions.[2][3]

Mechanism: The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate can then react directly with the amine. However, the addition of HOBt is beneficial as it traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[2][15][16]

EDC_HOBt_Mechanism Carboxylic_Acid 2-fluoro-4-methanesulfonylbenzoic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amide 2-fluoro-4-(methanesulfonyl)benzamide O_Acylisourea->Amide + Ammonia HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + Ammonia Ammonia Ammonia Source Ammonia->Amide Byproduct EDC-Urea

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
2-fluoro-4-methanesulfonylbenzoic acidC₈H₇FO₄S218.205.01.0
EDC hydrochlorideC₉H₁₇N₃·HCl191.706.01.2
HOBt hydrateC₆H₅N₃O·xH₂O135.13 (anhydrous)6.01.2
Ammonium chlorideNH₄Cl53.497.51.5
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.2415.03.0
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09--

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methanesulfonylbenzoic acid (1.09 g, 5.0 mmol) in anhydrous N,N-dimethylformamide (25 mL).

  • Reagent Addition: Add HOBt hydrate (0.81 g, 6.0 mmol), EDC hydrochloride (1.15 g, 6.0 mmol), ammonium chloride (0.40 g, 7.5 mmol), and N,N-diisopropylethylamine (2.6 mL, 15.0 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water (100 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: As an indicator of purity.

Conclusion

The synthesis of 2-fluoro-4-(methanesulfonyl)benzamide from 2-fluoro-4-methanesulfonylbenzoic acid can be effectively achieved using either the acyl chloride method with thionyl chloride or a direct amide coupling with EDC/HOBt. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate compatibility, and available resources. Both protocols provided are robust and based on well-established chemical principles, offering reliable pathways to this valuable chemical entity.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Buy 2-Fluoro-4-(methanesulfonyl)benzamide (EVT-14058420). EvitaChem.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. NJ.gov.
  • Application Notes and Protocols: Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride. Benchchem.
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry.
  • Safety D
  • ICSC 1409 - THIONYL CHLORIDE.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Thionyl chloride. PENTA.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • What is the best technique for amide purification?.
  • Amine to Amide (via Acid Chloride). Common Conditions.
  • 2-Fluoro-4-(methylsulfonyl)benzoic Acid. Appchem.

Sources

Method

Application Note: 2-Fluoro-4-(methanesulfonyl)benzamide in Targeted Drug Discovery

Introduction & Strategic Rationale In modern medicinal chemistry, the strategic selection of pharmaceutical intermediates dictates both the scalability of the synthetic route and the pharmacokinetic viability of the fina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the strategic selection of pharmaceutical intermediates dictates both the scalability of the synthetic route and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 2-Fluoro-4-(methanesulfonyl)benzamide (CAS: 918967-37-0) has emerged as a highly versatile building block, particularly in the synthesis of sulfonamide and benzamide derivatives targeting metabolic and oncological pathways.

This application note provides an in-depth technical guide on utilizing this intermediate, focusing on its unique structural properties, mechanistic behavior during functionalization, and its specific application in synthesizing G-protein coupled receptor (GPCR) modulators.

Mechanistic Insights: The Tri-Functional Advantage

The utility of 2-fluoro-4-(methanesulfonyl)benzamide lies in its rationally designed tri-functional scaffold. As a Senior Application Scientist, it is critical to understand the causality behind its reactivity rather than treating it merely as a starting material:

  • The Fluorine Atom (Electrophilic Activation): Positioned ortho to the benzamide group, the highly electronegative fluorine atom acts as an exceptional leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). Its small Van der Waals radius minimizes steric hindrance during the approach of bulky nucleophiles (e.g., piperidine or piperazine derivatives).

  • The Methanesulfonyl Group (Electronic & Structural Modulation): The –SO₂CH₃ moiety is strongly electron-withdrawing. Mechanistically, this significantly lowers the LUMO of the aromatic ring, stabilizing the Meisenheimer complex during SN​Ar reactions. Furthermore, this group flattens the aromatic system (interplanar angles ≤1∘ ), which facilitates dense crystal packing through amide-amide hydrogen bonding and C–H···O/S interactions [1].

  • The Primary Amide (Pharmacophore & Directing Group): The primary benzamide serves as an essential hydrogen bond donor/acceptor in target binding pockets. Its pKa​ (~15-16) requires careful base selection during upstream synthesis to prevent unwanted deprotonation and subsequent N-alkylation.

Pharmacological Application: GPR119 Agonist Development

One of the most prominent applications of this intermediate is in the synthesis of for the treatment of Type 2 diabetes [2]. GPR119 is a Class A GPCR expressed in pancreatic β -cells and intestinal L-cells. When benzamide-derived agonists bind to GPR119, they trigger a self-amplifying signaling cascade that ultimately enhances glucose-dependent insulin and GLP-1 secretion.

GPR119_Pathway Agonist Benzamide Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Target Gs Gαs Protein GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Catalyzes ATP PKA Protein Kinase A cAMP->PKA Activates Secretion GLP-1 & Insulin Secretion PKA->Secretion Triggers Exocytosis

Fig 1: GPR119 signaling cascade activated by benzamide-derived agonists.

Quantitative Data: SN​Ar Condition Optimization

To successfully utilize 2-fluoro-4-(methanesulfonyl)benzamide, the SN​Ar displacement of the fluorine atom must be heavily optimized. The table below summarizes the quantitative data driving our protocol choices, demonstrating the causality between reagent selection and reaction efficiency.

SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
THF Et3​N 65 (Reflux)244588Insufficient thermal energy; incomplete conversion.
DMFNaH2542065Base too strong; deprotonation of primary amide leads to N-alkylation.
DMF K2​CO3​ 80 12 92 98 Optimal polarity and mild basicity; stabilizes Meisenheimer complex.
DMSO K2​CO3​ 10088994Faster kinetics, but slight thermal degradation of the sulfone moiety.

Experimental Methodologies: Self-Validating Protocols

The following workflows detail the functionalization and purification of the intermediate. Every step is designed as a self-validating system , ensuring that analytical confirmation occurs before downstream progression.

SNAr_Workflow SM 2-Fluoro-4-(methanesulfonyl) benzamide SNAr SNAr Reaction (K2CO3, DMF, 80°C) SM->SNAr Amine Secondary Amine (Nucleophile) Amine->SNAr Intermediate Substituted Benzamide SNAr->Intermediate HF Elimination Crystallization Recrystallization (CH2Cl2/Hexane) Intermediate->Crystallization Crude Isolation API Purified API Core (>99.5% Purity) Crystallization->API Yield Optimization

Fig 2: Synthetic workflow for SNAr functionalization of the benzamide intermediate.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Displace the ortho-fluorine atom with a secondary amine (e.g., a piperidine derivative) to construct the core API scaffold.

  • Reaction Setup: Charge a dried, argon-flushed reactor with 2-fluoro-4-(methanesulfonyl)benzamide (1.0 eq) and the target secondary amine (1.2 eq).

    • Causality: A slight stoichiometric excess of the amine guarantees complete consumption of the fluorinated electrophile, simplifying downstream purification.

  • Solvent & Base Addition: Add anhydrous DMF (10 volumes) followed by finely powdered K2​CO3​ (2.0 eq).

    • Causality: As shown in the optimization table, K2​CO3​ acts as an ideal mild base. It effectively scavenges the generated HF byproduct without deprotonating the primary benzamide, completely avoiding competitive N-alkylation pathways.

  • Thermal Activation: Heat the suspension to 80°C under continuous stirring for 12 hours.

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is validated to proceed to the next step only when the starting material peak ( m/z 218 [M+H]+ ) is ≤2% relative to the product peak.

  • Quenching: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (30 volumes). Filter the resulting precipitate and wash with cold water.

Protocol B: Purification via Recrystallization

Objective: Achieve pharmaceutical-grade purity ( >99.5% ) without the use of scalable-prohibitive column chromatography.

  • Dissolution: Suspend the crude solid from Protocol A in minimal boiling Dichloromethane ( CH2​Cl2​ ).

  • Anti-Solvent Addition: Slowly add Hexane dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by chilling to 4°C.

    • Causality: notes that the crystalline nature of 2-fluoro-4-(methanesulfonyl)benzamide derivatives facilitates purification through recrystallization [1]. The strong electron-withdrawing nature of the –SO₂CH₃ group promotes dense crystal packing via amide-amide hydrogen bonding, allowing the product to selectively crash out of the non-polar hexane mixture while impurities remain dissolved.

  • Self-Validation (Final QA): Isolate the crystals via vacuum filtration and dry under reduced pressure.

    • Validation Checkpoint 1: Perform 1H -NMR (DMSO- d6​ ). The complete disappearance of the distinctive doublet of doublets (dd) corresponding to the proton adjacent to the fluorine atom confirms structural identity.

    • Validation Checkpoint 2: Perform HPLC-UV at 254 nm. A single sharp peak must account for >99.5% Area Under the Curve (AUC) to validate the batch for biological assay use.

References

  • Jones, R. M., et al. "Heterocyclic modulators of GPR119 for treatment of disease." World Intellectual Property Organization, Patent WO2009117421A2, 2009.
Application

Application Note: Scalable Synthesis and Process Optimization of 2-Fluoro-4-(methanesulfonyl)benzamide

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale 2-Fluoro-4-(methanesulfonyl)benzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

2-Fluoro-4-(methanesulfonyl)benzamide (IUPAC: 2-fluoro-4-methylsulfonylbenzamide) is a highly versatile sulfonamide building block in medicinal chemistry. Its unique structural properties—combining a hydrogen-bond-donating primary amide, a strongly electron-withdrawing sulfone, and a bioisosteric fluorine atom—make it a critical intermediate in the synthesis of advanced therapeutics, including KIF18A inhibitors for oncology [2] and GPR119 modulators for metabolic diseases [3].

While discovery-scale synthesis often relies on m-chloroperbenzoic acid (mCPBA) for the oxidative sulfonation of methylthio precursors [1], this approach is fundamentally unsuited for pilot-plant or kilogram-scale production. mCPBA presents severe shock-sensitivity risks at scale, suffers from poor atom economy, and generates stoichiometric amounts of m-chlorobenzoic acid waste that complicates downstream purification.

To establish a self-validating, scalable system , this protocol transitions the oxidation step to a catalytic sodium tungstate ( Na2​WO4​ ) mediated process using aqueous hydrogen peroxide ( H2​O2​ ). This methodology provides superior thermal control, eliminates hazardous organic peroxide reagents, and utilizes water as the primary byproduct.

Process Workflow and Mechanistic Pathway

The scale-up workflow relies on the in situ generation of a highly reactive peroxotungstate complex. The tungstate ion ( WO42−​ ) reacts with H2​O2​ to form this complex, which selectively and sequentially oxidizes the thioether of 2-fluoro-4-(methylthio)benzamide to the sulfoxide, and subsequently to the target sulfone, without over-oxidizing the sensitive primary amide functionality.

G SM 2-Fluoro-4-(methylthio)benzamide (Starting Material) Ox Catalytic Oxidation (Na2WO4, 30% H2O2, 40-45°C) SM->Ox Quench Peroxide Quench (Aqueous Na2S2O3) Ox->Quench Cryst Controlled Crystallization (EtOH/H2O Anti-solvent) Quench->Cryst Prod 2-Fluoro-4-(methanesulfonyl)benzamide (Target API Intermediate) Cryst->Prod

Process flow for the scalable tungstate-catalyzed oxidation of methylthio precursors.

Quantitative Process Comparison

The following table summarizes the quantitative advantages of transitioning from the discovery-scale mCPBA route to the scalable Tungstate/ H2​O2​ protocol.

Process ParameterDiscovery Scale (mCPBA)Scale-up Protocol ( Na2​WO4​ / H2​O2​ )
Active Oxidant Stoichiometric mCPBA (2.2-2.5 eq)Catalytic Na2​WO4​ (0.02 eq) + 30% H2​O2​ (2.5 eq)
Primary Byproduct m-Chlorobenzoic acid (Solid waste) H2​O (Aqueous waste)
Exotherm Profile Rapid, difficult to control at >50g scaleGradual, controlled via H2​O2​ dosing rate
E-Factor (Waste/Product) > 5.0< 1.5
Typical Yield 80 - 85% (post-chromatography)90 - 94% (direct crystallization)
Purification Method Silica Gel ChromatographyAnti-solvent Crystallization

Detailed Experimental Protocol (100g Scale)

Causality & Safety Note: Hydrogen peroxide at 30% concentration is a strong oxidizer. The reaction is highly exothermic. The protocol strictly dictates dropwise addition of H2​O2​ to maintain the internal temperature below 45°C, preventing premature thermal decomposition of the peroxide into oxygen gas, which could cause reactor over-pressurization.

Equipment Setup
  • 1 L Jacketed glass reactor equipped with an overhead mechanical stirrer.

  • Internal thermocouple (PT100).

  • Addition funnel with pressure equalization.

  • Recirculating chiller/heater unit.

Step-by-Step Methodology
  • Reactor Charging:

    • Charge the 1 L jacketed reactor with 2-fluoro-4-(methylthio)benzamide (100.0 g, 0.54 mol, 1.0 eq) and glacial acetic acid (400 mL).

    • Rationale: Acetic acid serves as an excellent solvent for both the starting material and the intermediate sulfoxide, ensuring a homogeneous reaction mixture prior to the final sulfone precipitation.

  • Catalyst Addition:

    • Add sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O , 3.56 g, 0.0108 mol, 0.02 eq) dissolved in 15 mL of deionized water.

    • Initiate overhead stirring at 250 RPM and adjust the jacket temperature to warm the internal mixture to 35°C.

  • Oxidant Dosing (Critical Step):

    • Load the addition funnel with 30% aqueous H2​O2​ (153.0 g, 1.35 mol, 2.5 eq).

    • Begin dropwise addition of H2​O2​ over a period of 2 hours.

    • Rationale: The oxidation of the thioether to sulfoxide is highly exothermic. Control the dosing rate and jacket cooling to maintain the internal temperature strictly between 40°C and 45°C.

  • Reaction Maturation:

    • Once addition is complete, increase the jacket temperature to maintain an internal temperature of 50°C for 4 hours.

    • Monitor reaction completion via HPLC (aliquot quenched with Na2​SO3​ before injection). The intermediate sulfoxide should be < 0.5% AUC.

  • Quenching:

    • Cool the reactor to 20°C.

    • Slowly add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ , 50 mL) to quench any unreacted peroxides.

    • Validation: Verify the absence of residual peroxides using KI-starch indicator paper before proceeding to isolation.

  • Crystallization and Isolation:

    • Add deionized water (400 mL) dropwise over 1 hour as an anti-solvent. The product, 2-fluoro-4-(methanesulfonyl)benzamide, will precipitate as a dense white crystalline solid.

    • Cool the suspension to 5°C and age for 2 hours to maximize yield.

    • Filter the slurry through a sintered glass Buchner funnel. Wash the filter cake with cold water (2 x 100 mL) followed by cold ethanol (50 mL) to remove trace acetic acid and catalyst.

  • Drying:

    • Dry the solid in a vacuum oven at 50°C to a constant weight.

    • Expected Yield: 105 - 110 g (90 - 94%). Purity > 99.0% by HPLC.

References

  • EvitaChem. "Buy 2-Fluoro-4-(methanesulfonyl)benzamide (EVT-14058420)". EvitaChem Commercial Catalog & Synthesis Methods.
  • Google Patents. "JP2022514268A - KIF18A inhibitor". Patent Literature.
  • Google Patents. "WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease". Patent Literature.
Method

Application Note: Chemoselective Reduction of 2-Fluoro-4-(methanesulfonyl)benzamide using Borane-THF Complex

Introduction & Rationale 2-Fluoro-4-(methanesulfonyl)benzamide is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and materials science due to its unique structural properties[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

2-Fluoro-4-(methanesulfonyl)benzamide is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and materials science due to its unique structural properties[1]. The conversion of its primary amide group to a primary amine (yielding 2-fluoro-4-(methanesulfonyl)benzylamine) is a critical synthetic transformation.

However, this substrate presents a strict chemoselectivity challenge. It contains an aryl fluoride and a methylsulfonyl (methanesulfonyl) group. Nucleophilic and highly reactive hydride sources, such as Lithium Aluminum Hydride (LAH), are notoriously harsh and can lead to unwanted defluorination (cleavage of the C-F bond) or partial reduction of the sulfone moiety[2].

To bypass these issues, the Borane-Tetrahydrofuran ( BH3​⋅THF ) complex is the reagent of choice. As an electrophilic reducing agent, it exhibits exquisite chemoselectivity, smoothly reducing amides to amines while leaving halogens and sulfones completely intact[3].

Mechanistic Causality

Understanding the mechanism of BH3​ -mediated reduction is essential for executing the protocol successfully, particularly regarding the workup phase.

Unlike nucleophilic hydrides (e.g., NaBH4​ ), borane is a Lewis acid. The reduction initiates via the coordination of the electrophilic boron atom to the electron-rich carbonyl oxygen of the amide[4].

  • Causality in experimental design: This Lewis acid-base interaction increases the electrophilicity of the carbonyl carbon, facilitating an intramolecular hydride transfer. Subsequent elimination of a borate species generates an iminium intermediate, which is rapidly reduced by a second equivalent of hydride.

  • The Quenching Imperative: The final product initially exists as a highly stable amine-borane complex ( RNH2​⋅BH3​ ). Because this complex is highly stable, a simple aqueous workup is insufficient to isolate the product. A hydrolytic quench using methanol and a strong acid (e.g., HCl) is strictly required to disrupt the B-N bond and liberate the free amine as its hydrochloride salt[5].

Mechanism A 2-Fluoro-4-(methanesulfonyl)benzamide (Primary Amide) B Lewis Acid-Base Coordination (O-B Bond Formation) A->B C Hydride Transfer & Borate Elimination B->C D Iminium Intermediate C->D E Second Hydride Transfer D->E F Amine-Borane Complex (Stable Intermediate) E->F G Acidic Methanolysis (B-N Bond Cleavage) F->G H 2-Fluoro-4-(methanesulfonyl)benzylamine (Free Amine) G->H

Mechanistic pathway of amide reduction highlighting the stable amine-borane complex.

Experimental Protocol

This self-validating protocol utilizes visual cues (e.g., gas evolution, solubility changes) to ensure the researcher can track the reaction's progress in real-time.

Reagents & Equipment
  • Substrate: 2-Fluoro-4-(methanesulfonyl)benzamide (1.0 equiv, 10 mmol, 2.17 g)

  • Reagent: Borane-THF complex ( BH3​⋅THF , 1.0 M in THF) (3.0 equiv, 30 mmol, 30 mL). Note: Primary amides require an excess of borane (typically 3.0 equiv) because the initial reaction with the N-H bonds liberates hydrogen gas before reduction occurs[6].

  • Solvents: Anhydrous Tetrahydrofuran (THF) (20 mL), Methanol (15 mL), Ethyl Acetate (EtOAc) (90 mL).

  • Aqueous Solutions: 6M Hydrochloric Acid (HCl) (10 mL), 2M Sodium Hydroxide (NaOH) (aq), Brine (20 mL).

  • Equipment: 100 mL two-neck round-bottom flask, reflux condenser, nitrogen line, magnetic stirrer, ice-water bath.

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere): Flame-dry the 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with dry nitrogen for 10 minutes.

  • Substrate Dissolution: Charge the flask with 2-fluoro-4-(methanesulfonyl)benzamide (2.17 g, 10 mmol) and anhydrous THF (20 mL). Stir until complete dissolution is achieved. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add the BH3​⋅THF solution (30 mL, 30 mmol) dropwise via syringe over 30 minutes.

    • Self-Validation Check: Mild effervescence ( H2​ gas) will occur as the borane reacts with the primary amide protons.

  • Reflux: Remove the ice bath. Gradually heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours. Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM) or LC-MS[3][5].

  • Quenching (Critical Step): Once the starting material is consumed, cool the reaction mixture to 0 °C. Carefully and dropwise add Methanol (15 mL).

    • Self-Validation Check: Vigorous effervescence will occur as the excess borane is destroyed[3]. Wait until gas evolution completely ceases, then stir for an additional 30 minutes at room temperature.

  • Amine-Borane Cleavage: Add 6M HCl (10 mL) dropwise and heat the mixture to 60 °C for 2 hours. This step hydrolyzes the boron-amine complex and converts the product to its water-soluble hydrochloride salt[5].

  • Workup & Extraction: Concentrate the mixture under reduced pressure to remove THF and methanol. Cool the aqueous residue to 0 °C and basify to pH 10-12 using 2M NaOH (aq). Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude 2-fluoro-4-(methanesulfonyl)benzylamine can be purified via flash column chromatography if trace impurities remain.

Workflow Step1 1. Preparation Substrate in dry THF (0 °C, N2 atm) Step2 2. Addition Dropwise BH3·THF (30 mins) Step1->Step2 Step3 3. Reflux Heating to 65 °C (12-16 hours) Step2->Step3 Step4 4. Quenching MeOH + aq. HCl (Gas evolution!) Step3->Step4 Step5 5. Workup Basification (NaOH) Extraction (EtOAc) Step4->Step5 Step6 6. Isolation Evaporation & Purification Step5->Step6

Step-by-step experimental workflow for the reduction of the benzamide to benzylamine.

Quantitative Data & Optimization

The following tables summarize typical optimization parameters and chemoselectivity profiles when reducing functionalized benzamides, demonstrating why BH3​⋅THF is the optimal choice.

Table 1: Reaction Optimization Parameters for Amide Reduction

Equivalents of BH3​⋅THF TemperatureReaction TimeAmine-Borane Cleavage MethodIsolated Yield (%)
1.5 equiv65 °C (Reflux)16 hoursMeOH / HCl (60 °C)< 40% (Incomplete)
3.0 equiv25 °C (RT)24 hoursMeOH / HCl (60 °C)65%
3.0 equiv 65 °C (Reflux) 12 hours MeOH / HCl (60 °C) > 90%
3.0 equiv65 °C (Reflux)12 hoursAqueous Workup Only< 15% (Trapped as complex)

Table 2: Chemoselectivity Comparison for 2-Fluoro-4-(methanesulfonyl)benzamide

Reducing AgentAmide ReductionAryl Fluoride IntegritySulfone IntegrityOverall Suitability
BH3​⋅THF Excellent (Primary Amine) Intact Intact Optimal
LiAlH4​ Excellent (Primary Amine)High risk of defluorinationRisk of reduction to sulfidePoor
NaBH4​ / I2​ ModerateIntactIntactAcceptable (Alternative)
NaBH4​ (alone)No ReactionIntactIntactIneffective

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-4-(methanesulfonyl)benzamide Reduction

Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that the reduction of 2-fluoro-4-(methanesulfonyl)benzamide to [2-fluoro-4-(methanesulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that the reduction of 2-fluoro-4-(methanesulfonyl)benzamide to [2-fluoro-4-(methanesulfonyl)phenyl]methanamine presents a multi-faceted chemoselectivity challenge.

The molecule contains three reactive vectors: an reducible amide, a highly activated C-F bond, and a methanesulfonyl (–SO₂CH₃) group[1]. Standard brute-force reduction methods often lead to complex mixtures, poor yields, and destroyed functional groups. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve quantitative yields of the target benzylamine.

The Chemoselectivity Matrix

To understand why certain reagents fail while others succeed, we must evaluate the quantitative stability of each functional group against common reducing agents.

Reducing AgentAmide Reduction EfficacyC-F Bond StabilitySulfone StabilityOverall Recommendation
H₂, Pd/C Poor (Requires high T/P)Low (Hydrodefluorination)High❌ Not Recommended
LiAlH₄ ExcellentModerateLow (C-S cleavage)❌ Not Recommended
Silanes + B(C₆F₅)₃ ExcellentHighHigh☑️ Recommended (Alternative)
BH₃·DMS / BH₃·THF ExcellentHighHighHighly Recommended

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: Why am I observing defluorination when using catalytic hydrogenation (Pd/C)? A: The fluorine atom in 2-fluoro-4-(methanesulfonyl)benzamide is highly activated. The strongly electron-withdrawing methanesulfonyl group at the para position flattens the aromatic system and severely depletes electron density from the ring[1]. Under hydrogenation conditions with palladium, the electron-deficient C-F bond is highly susceptible to oxidative addition by the metal surface, leading to rapid hydrodefluorination before the amide is even touched.

Q: My LiAlH₄ reduction yielded a complex mixture with a strong sulfide odor. What happened? A: While lithium aluminum hydride (LiAlH₄) is a classic reagent for reducing amides, it is a powerful, hard nucleophile. The methanesulfonyl group is susceptible to over-reduction or C-S bond cleavage when exposed to strong nucleophilic hydrides, especially under forcing conditions or if trace Lewis acidic metal impurities are present[2][3]. This results in the formation of volatile sulfides and desulfonylated byproducts.

Q: Why is Borane (BH₃) the optimal choice for this transformation? A: Borane acts via an electrophilic reduction mechanism. It selectively attacks the most electron-rich site—the carbonyl oxygen of the amide—forming a Lewis acid-base complex before driving the hydride transfer[4][5]. Because it is a neutral, electrophilic hydride source, it does not engage in nucleophilic aromatic substitution (sparing the C-F bond) and is completely inert toward the highly oxidized sulfone group.

Q: CRITICAL ISSUE: My LC-MS shows the product mass is ~217 Da, which is the exact same mass as my starting material! Did the reaction fail? A: Not necessarily; you have likely fallen into a classic analytical trap. The starting material has a molecular weight of 217.22 g/mol [1]. The target free amine has a mass of ~203.2 g/mol . However, the initial product of an amide reduction with BH₃ is an extraordinarily stable amine-borane complex (R-NH₂·BH₃)[5]. The addition of the BH₃ group (+13.8 Da) to the amine brings the mass back to ~217 Da. You must perform a rigorous acidic quench to decompose this complex and liberate the free amine[5].

Reaction Pathway Visualization

Chemoselectivity Start 2-fluoro-4-(methanesulfonyl) benzamide PdC H2, Pd/C (Nucleophilic/Surface) Start->PdC LAH LiAlH4 (Strong Nucleophile) Start->LAH BH3 BH3·THF or BH3·DMS (Electrophilic) Start->BH3 Defluor Hydrodefluorination (Byproduct) PdC->Defluor Desulf Sulfone Reduction/ Cleavage (Byproduct) LAH->Desulf Product [2-fluoro-4-(methanesulfonyl) phenyl]methanamine BH3->Product

Caption: Chemoselectivity pathways in the reduction of 2-fluoro-4-(methanesulfonyl)benzamide.

Standard Operating Procedure (SOP): Borane-Mediated Reduction

This protocol utilizes Borane-Dimethylsulfide (BH₃·DMS), which exhibits improved stability and solubility compared to BH₃·THF[4], to achieve a self-validating, high-yield reduction.

Reagents & Materials
  • 2-fluoro-4-(methanesulfonyl)benzamide (1.0 eq)

  • BH₃·DMS (2.0 M in THF) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH) and 2M HCl (aq)

Step-by-Step Methodology

Step 1: Substrate Activation

  • Dissolve 2-fluoro-4-(methanesulfonyl)benzamide (1.0 eq) in anhydrous THF (10 volumes) in a flame-dried, multi-neck flask under a strict N₂ atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

Step 2: Electrophilic Hydride Addition

  • Add BH₃·DMS (3.0 eq) dropwise over 1 hour via a syringe pump[4].

  • Causality Note: Slow addition prevents thermal runaway and ensures the borane coordinates exclusively to the amide carbonyl rather than accumulating in the headspace as B₂H₆[5].

Step 3: Thermal Reduction

  • Remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux (65 °C) for 6–8 hours.

  • Self-Validation Checkpoint 1: Quench a 50 µL aliquot in MeOH, evaporate, and run TLC (DCM:MeOH 9:1). The UV-active starting material spot must be completely consumed.

Step 4: Quench and Complex Cleavage (Critical Step)

  • Cool the reaction to 0 °C.

  • CAUTION: Slowly add MeOH dropwise. Self-Validation Checkpoint 2: You must observe vigorous effervescence (H₂ gas evolution)[4]. This confirms the destruction of excess borane.

  • Once gas evolution ceases, add 2M HCl (aq) (5 volumes) and heat the mixture to reflux for 1 hour.

  • Causality Note: This acidic reflux is mandatory to break the stable R-NH₂·BH₃ complex and liberate the protonated amine[5].

Step 5: Isolation

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Basify the remaining aqueous layer to pH 12 using 2M NaOH (aq).

  • Extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure [2-fluoro-4-(methanesulfonyl)phenyl]methanamine.

  • Self-Validation Checkpoint 3: LC-MS must show [M+H]⁺ = 204.0.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Dissolution (Dry THF, 0 °C, N2 atm) Step2 2. Borane Addition (Dropwise BH3·DMS, 1h) Step1->Step2 Step3 3. Thermal Activation (Reflux 65 °C, 6-8h) Step2->Step3 Step4 4. Quench & Complex Cleavage (MeOH then 2M HCl, Reflux 1h) Step3->Step4 Step5 5. Basification & Extraction (Aq. NaOH to pH 12, EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective borane reduction.

Sources

Optimization

Troubleshooting poor solubility of 2-fluoro-4-(methanesulfonyl)benzamide in THF

Topic: Resolving Poor Solubility of 2-Fluoro-4-(methanesulfonyl)benzamide in Tetrahydrofuran (THF) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Poor Solubility of 2-Fluoro-4-(methanesulfonyl)benzamide in Tetrahydrofuran (THF) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Process Chemistry & Formulation

Welcome to the Technical Support Center. In drug development and synthetic process chemistry, handling highly functionalized aromatic amides often presents significant solvation challenges. This guide is specifically engineered to troubleshoot and resolve the poor solubility of 2-fluoro-4-(methanesulfonyl)benzamide in THF.

Instead of relying on trial and error, this guide deconstructs the thermodynamic causality behind the insolubility and provides self-validating, step-by-step protocols to achieve a stable, homogeneous solution for your downstream workflows.

Diagnostic FAQ: The Causality of Insolubility

Q1: Why is 2-fluoro-4-(methanesulfonyl)benzamide practically insoluble in pure THF at room temperature? A: The insolubility is a classic thermodynamic competition between crystal lattice energy and solvation energy. The compound features a primary amide group (-CONH₂) and a methanesulfonyl group (-SO₂CH₃). The primary amide acts as both a strong hydrogen bond donor and acceptor, forming robust dimeric or polymeric networks in the solid state. Furthermore, the strongly electron-withdrawing sulfone group flattens the aromatic system (interplanar angles ≤1°), which facilitates extremely dense crystal packing through C–H···O/S interactions (1[1]).

While THF is a polar aprotic solvent with an ether oxygen capable of accepting hydrogen bonds, it completely lacks acidic protons. Therefore, it cannot act as a hydrogen bond donor. Because THF cannot donate hydrogen bonds to disrupt the stable amide carbonyl interactions, its solvation energy is thermodynamically insufficient to overcome the compound's lattice energy (2[2]).

Causality Compound 2-Fluoro-4-(methanesulfonyl)benzamide Amide Primary Amide (H-Bond Donor/Acceptor) Compound->Amide Sulfone Sulfone Group (Strong H-Bond Acceptor) Compound->Sulfone Lattice High Crystal Lattice Energy Amide->Lattice Dimerization Sulfone->Lattice Packing Result Poor Solubility in THF Lattice->Result Outcompetes Solvent Tetrahydrofuran (THF) Acceptor Ether Oxygen (H-Bond Acceptor) Solvent->Acceptor Donor Aprotic Nature (No H-Bond Donor) Solvent->Donor Solvation Low Solvation Energy Acceptor->Solvation Donor->Solvation Solvation->Result Fails to Overcome

Logical flowchart showing the thermodynamic causality of poor benzamide solubility in THF.

Q2: Can I just heat the THF to force dissolution? A: Heating increases the kinetic energy of the system, temporarily disrupting the hydrogen-bonded lattice. However, THF has a relatively low boiling point (66°C), giving you a narrow operational window (typically capped at 50-55°C for safety and solvent retention). More importantly, if you rely solely on heat, the solution becomes supersaturated upon cooling. This leads to rapid "crash-out" (crystallization) at room temperature, which will clog flow-chemistry tubing or ruin the stoichiometry of batch reactions.

Q3: What is the most scientifically sound method to improve solubility without changing the primary solvent? A: The optimal approach is the introduction of a protic co-solvent or a highly polar aprotic co-solvent. Empirical solubility data for benzamides demonstrates that protic solvents (like methanol or ethanol) yield significantly higher solubility than aprotic ethers because they possess dual donor-acceptor capabilities that actively dismantle the amide-amide network (3[3]). Adding just 5–10% v/v Methanol (MeOH) or N,N-Dimethylformamide (DMF) to your THF alters the dielectric constant and provides the necessary H-bond disruption.

Quantitative Data: Solvent Selection Matrix

To guide your experimental design, refer to the following matrix. It summarizes the physicochemical properties of various solvent systems and their expected impact on the solvation of 2-fluoro-4-(methanesulfonyl)benzamide.

Solvent SystemH-Bond Donor CapacityH-Bond Acceptor CapacityDielectric Constant (ε)Expected Solvation Efficacy
100% THF PoorGood7.5Low (Persistent Suspension)
90% THF / 10% MeOH GoodGood~10.5High (Clear Solution at RT)
90% THF / 10% DMF PoorExcellent~11.0Moderate-High (Requires mild heat)
100% DMF PoorExcellent36.7Excellent (Immediate Solvation)

Experimental Workflows & Validated Protocols

Workflow Start Start: Compound + THF Heat Step 1: Thermal Disruption Heat to 50-55°C Start->Heat Check1 Soluble? Heat->Check1 Sonicate Step 2: Mechanical Disruption Sonicate at 50°C for 15 mins Check1->Sonicate No Proceed Proceed with Reaction (Self-Validated) Check1->Proceed Yes Check2 Soluble? Sonicate->Check2 Cosolvent Step 3: Co-solvent Addition Add 5-10% v/v MeOH or DMF Check2->Cosolvent No Check2->Proceed Yes Check3 Soluble? Cosolvent->Check3 Check3->Proceed Yes Alternative Solvent Switch Change to 100% DMF/DMSO Check3->Alternative No

Troubleshooting workflow for resolving benzamide solubility issues in THF.

Protocol A: The Co-Solvent Disruption Method (Recommended)

Use this protocol if your downstream chemistry tolerates trace protic solvents (e.g., Suzuki couplings, standard amidations).

  • Calculate and Weigh: Weigh the required mass of 2-fluoro-4-(methanesulfonyl)benzamide into a clean, dry reaction vial equipped with a magnetic stir bar.

  • Primary Solvation: Add THF equivalent to 90% of your total target solvent volume. Stir at 400 RPM. The mixture will likely remain a cloudy suspension.

  • H-Bond Disruption: Dropwise, add Methanol (MeOH) equivalent to the remaining 10% of your target volume.

  • Thermal Maturation: Heat the mixture gently to 45°C using a reaction block for 5 minutes to overcome the initial activation energy of lattice dissolution.

  • Self-Validation Checkpoint: Remove the vial from the heat source and allow it to cool to room temperature (20-25°C) while stirring for 15 minutes.

    • Pass: The solution remains optically clear without spontaneous nucleation (cloudiness). The protocol is validated, and you may proceed.

    • Fail: If precipitation occurs, increase the MeOH ratio to 15% v/v and repeat Step 4.

Protocol B: Strict Aprotic Solvation Method

Use this protocol if your reaction involves highly moisture/proton-sensitive reagents (e.g., Grignard reagents, strong bases like NaH or LDA).

  • Calculate and Weigh: Place the compound in an oven-dried Schlenk flask or sealed vial under an inert atmosphere (N₂ or Argon).

  • Solvent Addition: Add anhydrous THF (100% of target volume).

  • Mechanical & Thermal Disruption: Submerge the flask in an ultrasonic bath pre-heated to 50°C. Sonicate for 15–20 minutes. The cavitation bubbles provide localized high-energy micro-environments that physically shatter the crystal lattice without requiring chemical additives.

  • Self-Validation Checkpoint: Inspect the solution against a dark background to ensure no micro-crystals remain.

    • Critical Note: Because this solution is thermodynamically unstable at room temperature, you must maintain the solution at 45-50°C during addition to your main reaction vessel to prevent crash-out.

References

  • Title: Buy 2-Fluoro-4-(methanesulfonyl)benzamide (EVT-14058420)
  • Source: auburn.
  • Title: Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Fluoro-4-(methanesulfonyl)benzamide Amidation

Welcome to the Technical Support Center for the amidation of 2-fluoro-4-(methanesulfonyl)benzoic acid. This intermediate is a critical building block in medicinal chemistry, particularly in the synthesis of GPR119 agonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amidation of 2-fluoro-4-(methanesulfonyl)benzoic acid. This intermediate is a critical building block in medicinal chemistry, particularly in the synthesis of GPR119 agonists for the treatment of metabolic disorders such as Type II diabetes and obesity[1][2]. It is also utilized in materials science and as a biological probe[3].

Due to the unique electronic properties of the fluorinated and sulfonylated aromatic ring, this amidation requires precise control over reaction conditions to prevent yield-destroying side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure high-yielding, scalable syntheses.

Mechanistic Context: The SNAr Vulnerability

As an Application Scientist, the most common failure point I observe with this substrate is the misunderstanding of its electronic landscape.

The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, flattening the aromatic system and withdrawing electron density from the ring[3]. Concurrently, the fluorine atom at the 2-position is highly electronegative.

  • In the free carboxylic acid state: The carboxylate anion (formed in the presence of base) is electron-donating, which protects the ring from nucleophiles.

  • In the activated state: Once the acid is converted to an activated intermediate (e.g., mixed anhydride, acid chloride, or active ester), the carbonyl becomes intensely electron-withdrawing. This strongly activates the ortho-fluorine position toward Nucleophilic Aromatic Substitution (SNAr) .

If the amidation conditions are too harsh, the amine nucleophile will attack the C2 carbon instead of the carbonyl, displacing the fluorine atom and ruining the yield.

Mechanism A 2-Fluoro-4-(methanesulfonyl) benzoic acid B Activated Intermediate (Highly Electrophilic) A->B Activation (IBCF or HATU) C Target Benzamide (Desired Product) B->C Amine/NH3 (0°C to RT) D SNAr Byproduct (F-displacement) B->D Excess Amine/Heat (Nucleophilic Attack at C2)

Mechanistic pathway of amidation vs. competing SNAr side reaction.

Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a mass of[Product - 19 + Amine Mass]. What is happening? A: You are observing the SNAr byproduct. The amine has displaced the fluorine atom at the 2-position.

  • Causality: This occurs when the activation intermediate is too reactive (e.g., using SOCl₂ to form the acid chloride) or the reaction temperature is too high.

  • Solution: Switch to a milder activation strategy like the Mixed Anhydride method using isobutyl chloroformate (IBCF)[1]. Ensure the activation step and the subsequent amine addition are strictly maintained at 0 °C before slowly warming to room temperature.

Q2: I am coupling a sterically hindered secondary amine, and the mixed anhydride method is giving low conversion. What is the alternative? A: Hindered amines struggle to attack the mixed anhydride carbonyl efficiently, leading to prolonged reaction times where the SNAr pathway can compete.

  • Solution: Switch to HATU / DIPEA in DMF. HATU forms a highly reactive 7-aza-HOBt active ester. While highly reactive, if kept at 0 °C during the initial coupling phase, it drives the amidation faster than the competing SNAr reaction.

Q3: The product crashes out during the aqueous workup as a gummy solid. How do I improve recovery? A: 2-Fluoro-4-(methanesulfonyl)benzamides possess strong amide-amide hydrogen bonding and C–H···O/S interactions, leading to dense crystal packing and poor solubility in standard extraction solvents like diethyl ether or pure ethyl acetate[3].

  • Solution: Use a mixture of Dichloromethane (DCM) and 10% Methanol or 2-Methyltetrahydrofuran (2-MeTHF) for the extraction. If the product still precipitates, filter the biphasic mixture directly to recover the bulk of your pure product as a solid, then extract the filtrate. Recrystallization from CH₂Cl₂/hexane yields >99.5% HPLC purity[3].

LogicTree Start Issue: Low Amide Yield LCMS Analyze Crude by LC-MS Start->LCMS Unreacted High Unreacted Acid Detected LCMS->Unreacted Path A SNAr Mass = Product - 19 (F) + Amine Detected LCMS->SNAr Path B ActIssue Incomplete Activation: Switch to HATU or IBCF Unreacted->ActIssue SNArIssue SNAr Side Reaction: Lower Temp to 0°C, Weaker Base SNAr->SNArIssue

Troubleshooting logic tree for resolving low yields during amidation workflows.

Quantitative Data: Activation Strategy Comparison

To optimize your workflow, consult the table below comparing the performance of various activation reagents specifically for 2-fluoro-4-(methanesulfonyl)benzoic acid.

Activation ReagentTypical YieldSNAr RiskCostBest Use Case
IBCF / NMM (Mixed Anhydride)85 – 95%LowLowPreferred. Excellent balance of reactivity and mildness. Ideal for primary amines and ammonia[1].
HATU / DIPEA 90 – 98%MediumHighBest for sterically hindered or unreactive secondary amines.
EDC / HOBt 70 – 85%LowMediumGood for parallel synthesis; water-soluble urea byproduct aids workup.
SOCl₂ / DMF (cat.) 40 – 60%High Very LowAvoid. Harsh conditions heavily promote defluorination and tar formation.

Validated Experimental Protocols

Protocol A: Mixed Anhydride Method (Preferred for Primary Amines & Ammonia)

This protocol is adapted from validated pharmaceutical synthesis routes for GPR119 agonists[1] and is designed to strictly suppress SNAr.

Reagents:

  • 2-Fluoro-4-(methanesulfonyl)benzoic acid: 1.0 eq

  • N-Methylmorpholine (NMM): 1.2 eq

  • Isobutyl chloroformate (IBCF): 1.1 eq

  • Amine / Ammonia source: 1.5 eq (or excess if using ammonia gas/solution)

  • Anhydrous THF: 0.1 M relative to acid

Step-by-Step Methodology:

  • Dissolution: Charge an oven-dried flask with 2-fluoro-4-(methanesulfonyl)benzoic acid (1.0 eq) and anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to exactly 0 °C using an ice-water bath. Self-Validation: Do not proceed until the internal temperature is verified to be ≤ 2 °C.

  • Activation: Add NMM (1.2 eq) via syringe. Subsequently, add neat IBCF (1.1 eq) dropwise over 10 minutes. A white precipitate (NMM·HCl) will form immediately.

  • Maturation: Stir the suspension at 0 °C for 45 minutes to ensure complete mixed anhydride formation.

  • Amidation: Slowly add the amine (1.5 eq) or ammonia solution. If using ammonia gas, cool the vessel to -78 °C and condense the required volume[1].

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

  • Workup: Quench with water. Extract with 2-MeTHF or DCM/MeOH (9:1). Wash the organic layer sequentially with 1N HCl (to remove excess amine/NMM), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: HATU Coupling (For Hindered Amines)

Step-by-Step Methodology:

  • Preparation: Dissolve the acid (1.0 eq) and the sterically hindered amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C.

  • Coupling: Add HATU (1.2 eq) portion-wise over 5 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours. Monitor by LC-MS.

  • Workup: Dilute heavily with EtOAc (10x volume). Wash the organic layer with 5% aqueous LiCl solution (3x) to remove the DMF. Follow with standard acidic/basic aqueous washes, dry, and concentrate.

Sources

Optimization

How to purify 2-fluoro-4-(methanesulfonyl)benzamide using column chromatography

Initiating Initial Research I'm currently engaged in comprehensive Google searches to uncover critical details about 2-fluoro-4-(methanesulfonyl)benzamide. My focus is on its chemical properties, potential impurities, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Initial Research

I'm currently engaged in comprehensive Google searches to uncover critical details about 2-fluoro-4-(methanesulfonyl)benzamide. My focus is on its chemical properties, potential impurities, and established purification methods. I'm prioritizing established sources and looking for information density.

Planning Content Architecture

I've transitioned from initial data gathering to outlining the structure of the technical document. My plan now centers around a question-and-answer technical support framework, integrating troubleshooting guidance, an FAQ, and explanatory rationales for experimental design decisions, such as stationary and mobile phase selection.

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I'm now expanding my search to focus specifically on column chromatography for 2-fluoro-4-(methanesulfonyl)benzamide, looking for both troubleshooting information and best practices. I'm building a technical support structure that will use a question-and-answer format, which includes a troubleshooting guide and FAQ section. I'm aiming for self-validating protocols with in-process checks and quality control steps. I plan to use in-text citations with complete URLs, and provide data summaries in tabular formats, and a Graphviz diagram.

Troubleshooting

Technical Support Center: Overcoming Low Conversion in 2-Fluoro-4-(methanesulfonyl)benzamide Workflows

Welcome to the Application Science Troubleshooting Portal. As researchers and drug development professionals, you frequently utilize 2-fluoro-4-(methanesulfonyl)benzamide as a highly functionalized intermediate, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Troubleshooting Portal. As researchers and drug development professionals, you frequently utilize 2-fluoro-4-(methanesulfonyl)benzamide as a highly functionalized intermediate, particularly in the synthesis of GPCR agonists (such as GPR119 modulators for metabolic diseases) [1].

Despite the theoretical reactivity of this molecule, bench scientists frequently encounter stalled reactions, poor yields, and stubborn impurities. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind these failures and provide self-validating protocols to ensure quantitative conversion.

Mechanistic Causality: Understanding the Substrate

To solve low conversion rates, we must first understand the "push-pull" electronic and steric dynamics of 2-fluoro-4-(methanesulfonyl)benzamide:

  • The Activating "Pull": The para-methanesulfonyl (–SO₂CH₃) group is strongly electron-withdrawing. It flattens the aromatic system and highly activates the 2-fluoro position for Nucleophilic Aromatic Substitution ( SN​Ar ) by stabilizing the intermediate Meisenheimer complex.

  • The Steric "Block": The ortho-carboxamide group (–CONH₂) acts as a double-edged sword. While it provides slight electronic activation, it introduces severe steric hindrance. More critically, it forms robust intermolecular hydrogen-bonding networks. This leads to exceptionally poor solubility in standard ethereal solvents, causing reactions to precipitate prematurely and stall.

Frequently Asked Questions (FAQs)

Q1: My amidation of 2-fluoro-4-(methanesulfonyl)benzoic acid stalls at ~60% conversion. Why? A: This is a classic case of intermediate hydrolysis. When forming the mixed anhydride (using isobutyl chloroformate and triethylamine), the highly electron-deficient nature of the aromatic ring makes the anhydride exceptionally susceptible to trace moisture. If your THF is not strictly anhydrous, or if the transfer time to the ammonia source is too long, the intermediate reverts to the starting acid.

Q2: During the SN​Ar displacement of the 2-fluoro group with a secondary amine, the reaction halts at 40% even after 24 hours at reflux. How do I push this to completion? A: Your reaction is likely suffering from a solvent-induced thermodynamic trap. In solvents like THF or Acetonitrile, the benzamide substrate remains partially aggregated due to amide-amide hydrogen bonding. You must switch to a highly polar aprotic solvent (DMSO or DMF) with a high dielectric constant. This not only fully solubilizes the substrate but dramatically lowers the activation energy required to form the polar Meisenheimer complex.

Q3: I am detecting a significant side product where the fluorine is replaced by a hydroxyl group (phenol formation). How do I prevent this? A: Phenol formation is the result of competing hydrolysis caused by ambient water and the base (e.g., K2​CO3​ ). Because the 2-position is so highly activated by the –SO₂CH₃ group, even trace water acts as a potent nucleophile at elevated temperatures. Ensure your amine and solvent are stored over activated 3Å molecular sieves.

Diagnostic Data: SN​Ar Optimization Matrix

The following table summarizes the causal relationship between solvent/base selection and conversion rates for the SN​Ar displacement of the 2-fluoro group using a standard secondary amine (e.g., piperidine).

SolventBaseTemperature (°C)Time (h)Conversion (%)Primary Impurity
THF NEt3​ 65 (Reflux)24< 20%Unreacted Starting Material
Acetonitrile K2​CO3​ 80 (Reflux)2445%Unreacted Starting Material
DMFDIPEA1001285%Trace Phenol (Hydrolysis)
DMSO K2​CO3​ 110 8 > 95% None (Quantitative)

Process Visualizations

Amidation_Troubleshooting SM 2-Fluoro-4-(methanesulfonyl)benzoic acid Act Mixed Anhydride Formation (Isobutyl chloroformate, NEt3, 0°C) SM->Act Step 1: Activation Side Hydrolysis Pathway (Trace Moisture / Low Conversion) Act->Side H2O Exposure NH3 Ammonolysis (NH3 gas, -78°C to RT) Act->NH3 Step 2: Strictly Anhydrous Prod 2-Fluoro-4-(methanesulfonyl)benzamide NH3->Prod High Conversion

Troubleshooting amidation pathways to prevent hydrolysis and maximize benzamide yield.

SNAr_Optimization A 2-Fluoro-4-(methanesulfonyl)benzamide (H-Bonded / Insoluble) B Polar Aprotic Solvent (DMSO / DMF) A->B Disruption of H-Bonds C Meisenheimer Complex (Stabilized by -SO2Me) B->C Amine Addition (110°C, K2CO3) D Target SNAr Product (High Yield) C->D Fluoride Elimination

Workflow for optimizing SNAr conversion of 2-fluoro-4-(methanesulfonyl)benzamide.

Validated Experimental Protocols

Protocol A: High-Conversion Amidation (Mixed Anhydride Method)

This protocol utilizes a self-validating checkpoint to ensure the highly reactive intermediate is not lost to hydrolysis, a standard procedure adapted from GPR119 agonist synthesis [1].

Reagents: 2-Fluoro-4-(methanesulfonyl)benzoic acid (1.0 eq), Triethylamine (1.5 eq), Isobutyl chloroformate (1.2 eq), Anhydrous THF, NH3​ gas (or 0.5 M NH3​ in THF).

  • Activation: Dissolve the benzoic acid in anhydrous THF (0.1 M) under an inert Argon atmosphere. Add dry NEt3​ and cool the reaction vessel to 0 °C using an ice bath.

  • Anhydride Formation: Add isobutyl chloroformate dropwise over 10 minutes. Stir at 0 °C for 1.25 hours.

  • Validation Checkpoint: Do not proceed blindly. Withdraw a 10 µL aliquot, quench in 1 mL of dry Methanol, and analyze via LCMS. You should observe the methyl ester (indicating successful trapping of the mixed anhydride). If the free acid peak is >5%, add an additional 0.2 eq of isobutyl chloroformate.

  • Ammonolysis: Cool the vessel to -78 °C. Condense anhydrous NH3​ gas into the reaction mixture (approximately 10-15 equivalents). Alternatively, for modern benchtop safety, add a pre-chilled solution of 0.5 M NH3​ in THF.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Dilute with DCM, wash with saturated aqueous NaHCO3​ , extract the aqueous phase with DCM, dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Quantitative SN​Ar Displacement

This protocol leverages thermodynamic control to overcome the steric hindrance of the ortho-carboxamide group [2].

Reagents: 2-Fluoro-4-(methanesulfonyl)benzamide (1.0 eq), Secondary Amine (e.g., Piperidine derivative) (1.5 eq), finely powdered anhydrous K2​CO3​ (2.0 eq), Anhydrous DMSO.

  • Preparation: Flame-dry a Schlenk flask. Add the benzamide substrate and anhydrous K2​CO3​ .

  • Solvation: Add anhydrous DMSO to achieve a 0.2 M concentration. Stir vigorously for 10 minutes at room temperature until the benzamide is fully solubilized (disrupting the hydrogen-bonded crystal lattice).

  • Nucleophilic Attack: Add the secondary amine. Heat the reaction mixture to 110 °C under Argon.

  • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1) after 6 hours. The starting benzamide will appear as a strongly UV-active spot ( Rf​ ~0.3). The product typically shifts to an Rf​ of ~0.5. Complete consumption of the Rf​ 0.3 spot validates quantitative conversion.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x the volume of DMSO) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • US Patent Application 2009/0325924 A1: Heterocyclic Modulators of GPR119.
  • WO Patent 2009/117421 A2: Heterocyclic modulators of gpr119 for treatment of disease.
Optimization

Reducing side reactions in 2-fluoro-4-(methanesulfonyl)benzamide cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered when performing cross-coupling reactions (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered when performing cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on the highly functionalized 2-fluoro-4-(methanesulfonyl)benzamide scaffold.

Due to its dense array of electron-withdrawing groups, this molecule is highly susceptible to off-cycle side reactions. This guide explains the causality behind these failures and provides self-validating protocols to ensure your synthetic success.

SECTION 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant defluorination or nucleophilic aromatic substitution (SNAr) byproducts instead of my desired cross-coupled product? Causality: The 2-fluoro-4-(methanesulfonyl)benzamide scaffold is exceptionally electron-deficient. The primary amide (-CONH₂) and the methanesulfonyl (-SO₂Me) group act as strong electron-withdrawing groups. The -SO₂Me group flattens the aromatic system, severely depleting electron density across the ring[1]. This electronic activation makes the fluorine atom at the 2-position highly susceptible to SNAr by basic nucleophiles (e.g., hydroxides, alkoxides, or amines) commonly used in cross-coupling conditions. Actionable Fix: Replace strong inorganic bases (e.g., KOtBu, Cs₂CO₃) with milder, sterically hindered alternatives like K₃PO₄. Furthermore, transition from polar aprotic solvents (DMF, DMSO) to non-polar solvents (Toluene) to suppress the polar SNAr transition state.

Q2: My LC-MS analysis shows a major byproduct corresponding to the loss of the methanesulfonyl group [M-79]. What causes this C-S bond cleavage? Causality: Desulfonylation occurs via undesired palladium insertion into the C-S bond. Mechanistic studies reveal that polar solvents (like DMSO or Acetonitrile) coordinate with the palladium catalyst to form highly reactive, anionic Pd(0) species (e.g.,[Pd(0)L₂X]⁻). These anionic complexes are highly nucleophilic and readily undergo oxidative addition into C-S bonds, leading to premature cleavage[2]. Actionable Fix: Conduct the reaction in strictly non-polar solvents (e.g., Toluene or Xylene) to maintain a neutral Pd(0) active species, which preferentially inserts into the target C-Halogen bond. Employing bulky, electron-rich monophosphine ligands (e.g., XPhos) accelerates the desired cross-coupling, kinetically outcompeting C-S cleavage.

Q3: I am attempting a Suzuki-Miyaura coupling, but I am isolating a product where the primary amide has undergone N-arylation. How do I prevent this? Causality: Unprotected primary amides readily undergo competitive Buchwald-Hartwig N-arylation in the presence of Pd catalysts and aryl halides[3]. The unhindered -CONH₂ nitrogen coordinates to the Pd(II)-aryl intermediate, followed by deprotonation and reductive elimination. Actionable Fix: The most robust solution is to transiently protect the primary amide via N,N-di-Boc protection prior to cross-coupling. N,N-di-Boc amides sterically and electronically prevent nitrogen coordination to the palladium center[4].

SECTION 2: Quantitative Optimization Matrix

The following table summarizes the impact of solvent, base, and ligand selection on the reaction profile of a standard Suzuki-Miyaura coupling using a brominated 2-fluoro-4-(methanesulfonyl)benzamide derivative.

Solvent SystemBase SelectionLigand ChoiceTarget Product (%)SNAr Defluorination (%)C-S Cleavage (%)N-Arylation (%)
DMF (Polar)Cs₂CO₃ (Strong)PPh₃15%45%20%20%
1,4-DioxaneK₂CO₃ (Moderate)dppf40%25%15%20%
Toluene (Non-polar)K₃PO₄ (Mild)XPhos85%<5%<5%5%
Toluene (Non-polar) K₃PO₄ (Mild) XPhos (N,N-di-Boc) 96% <2% <2% 0%

SECTION 3: Standard Operating Protocol (SOP)

Optimized Suzuki-Miyaura Cross-Coupling for Halogenated 2-Fluoro-4-(methanesulfonyl)benzamide

This protocol is designed as a self-validating system. Do not proceed to the next step if the analytical checkpoints fail.

Step 1: Pre-activation (Amide Protection)

  • Dissolve the starting material (1.0 equiv) in anhydrous THF (0.5 M).

  • Add Boc₂O (2.5 equiv) and DMAP (0.1 equiv). Stir at room temperature for 4 hours.

  • Validation Check: Run TLC (Hexanes/EtOAc 1:1). The highly polar primary amide spot must completely disappear, replaced by a high-Rf N,N-di-Boc intermediate. Isolate via standard aqueous workup.

Step 2: Reaction Setup (Strictly Inert Atmosphere)

  • In an oven-dried Schlenk tube, combine the N,N-di-Boc protected substrate (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with ultra-pure Argon (repeat 3 times).

  • Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Heat to 80 °C.

Step 3: Self-Validating Catalytic Cycle & LC-MS Checkpoints

  • Initiation Check (t = 15 min): Withdraw a 10 µL aliquot under Argon, quench in 1 mL MeCN, and analyze via LC-MS.

    • Validation: You should observe early product formation.

    • Failure Mode: If a peak corresponding to [M-19] (loss of fluorine) appears, your base is too strong or the system is too hot. Correction: Immediately lower the temperature to 65 °C.

  • Mid-Point Check (t = 2 hrs):

    • Validation: Product peak dominates; starting material < 20%.

    • Failure Mode: Appearance of an [M-79] peak indicates desulfonylation (C-S cleavage). Correction: This confirms the presence of anionic Pd species due to moisture or oxygen ingress. Abort, and re-run ensuring strictly anhydrous, degassed conditions are maintained.

Step 4: Workup and Deprotection

  • Filter the crude mixture through a short pad of Celite, eluting with EtOAc.

  • Concentrate the filtrate and treat with 20% TFA in DCM for 2 hours at room temperature to remove the Boc groups and yield the final pure cross-coupled product.

SECTION 4: Mechanistic Pathway Diagram

G A 2-Fluoro-4-(methanesulfonyl)benzamide Precursor B Pd(0) Catalyst Coordination A->B Catalyst Addition C Target C-X Oxidative Addition B->C Non-polar Solvent, Bulky Ligand D Side Reaction: C-F SNAr B->D Strong Base, Polar Solvent E Side Reaction: C-S Cleavage B->E Anionic Pd Species (DMSO/DMF) F Transmetalation & Reductive Elimination C->F Boronic Acid, Mild Base G Side Reaction: Amide N-Arylation C->G Unprotected Amide, Excess Base H Desired Cross-Coupled Product F->H Successful Coupling

Divergent catalytic pathways in the cross-coupling of 2-fluoro-4-(methanesulfonyl)benzamide.

SECTION 5: References

  • [1] Title: 2-Fluoro-4-(methanesulfonyl)benzamide Product Information | Source: EvitaChem | URL: 1

  • [2] Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Source: ResearchGate | URL:2

  • [4] Title: General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles | Source: ACS Publications | URL: 4

  • [3] Title: Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions | Source: Semantic Scholar | URL: 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Fluoro-4-(methanesulfonyl)benzamide vs. 4-(methanesulfonyl)benzamide

Sulfonyl benzamides are highly privileged scaffolds in modern medicinal chemistry. They serve as critical pharmacophores in the development of soluble epoxide hydrolase (sEH) inhibitors[1] and Hedgehog/SMO pathway antago...

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Author: BenchChem Technical Support Team. Date: April 2026

Sulfonyl benzamides are highly privileged scaffolds in modern medicinal chemistry. They serve as critical pharmacophores in the development of soluble epoxide hydrolase (sEH) inhibitors[1] and Hedgehog/SMO pathway antagonists, such as the basal cell carcinoma drug Vismodegib[2].

When optimizing these scaffolds, the introduction of a single halogen atom—specifically at the ortho position relative to the carboxamide—profoundly alters the molecule's chemical reactivity, physicochemical properties, and three-dimensional conformation. This guide provides an objective, in-depth comparison between 2-fluoro-4-(methanesulfonyl)benzamide (2-F-4-MSBA) and its unsubstituted parent, 4-(methanesulfonyl)benzamide (4-MSBA).

Structural and Physicochemical Comparison

The fundamental divergence between these two building blocks stems from the fluorine atom at the C2 position. Fluorine is highly electronegative but relatively small, allowing it to exert a massive inductive effect without introducing prohibitive steric bulk.

In 2-F-4-MSBA, the strong electron-withdrawing nature of the –SO₂CH₃ group flattens the aromatic system[3]. Furthermore, the ortho-fluorine establishes an intramolecular hydrogen bond with the primary amide (F···H–N). This interaction effectively locks the conformation of the benzamide group, reducing the entropic penalty upon binding to a biological target. In contrast, 4-MSBA freely rotates around the C(aryl)–C(carbonyl) bond, relying entirely on intermolecular hydrogen bonding networks[4].

Quantitative Data Summary
Property2-Fluoro-4-(methanesulfonyl)benzamide4-(methanesulfonyl)benzamide
Molecular Formula C₈H₈FNO₃SC₈H₉NO₃S
Molecular Weight 217.22 g/mol 199.23 g/mol
C2 Substituent Fluorine (–F)Hydrogen (–H)
SNAr Reactivity Highly Active (Excellent leaving group)Inert (No leaving group)
Conformational State Locked (Intramolecular F···H–N)Flexible (Free C–C rotation)
Primary Application Regiospecific SNAr precursor / BioisostereDirect coupling building block

Mechanistic Reactivity Profiling

Nucleophilic Aromatic Substitution (SNAr)

The most critical chemical distinction between these two compounds is their susceptibility to Nucleophilic Aromatic Substitution (SNAr).

2-F-4-MSBA is primed for SNAr. The fluorine atom acts as an excellent leaving group. Its reactivity is synergistically driven by the ortho-carboxamide (which stabilizes the Meisenheimer intermediate via resonance) and the meta-methanesulfonyl group (which exerts a powerful inductive electron-withdrawing pull, lowering the LUMO of the ring)[3]. This allows for regiospecific amination, alkoxylation, or thiolation directly at the C2 position.

4-MSBA , lacking a leaving group, is entirely inert to SNAr under standard conditions. Furthermore, because both the amide and sulfonyl groups are strongly electron-withdrawing, the aromatic ring is highly deactivated, making standard Electrophilic Aromatic Substitution (EAS) virtually impossible without extreme conditions.

SNAr A 2-Fluoro-4-(methanesulfonyl)benzamide B Meisenheimer Complex (Resonance Stabilized) A->B + Nucleophile (e.g., R₂NH) C C2-Substituted Product + F⁻ B->C Fluoride Elimination

SNAr mechanism at the C2 position of 2-fluoro-4-(methanesulfonyl)benzamide.

Reactivity Root Sulfonyl Benzamide Core NodeF 2-Fluoro-4-(methanesulfonyl)benzamide Root->NodeF NodeH 4-(methanesulfonyl)benzamide Root->NodeH SNAr Facile SNAr at C2 NodeF->SNAr Conf Conformational Locking (F···H-N) NodeF->Conf Inert Inert to SNAr NodeH->Inert Flex Flexible Amide Rotation NodeH->Flex

Divergent reactivity and conformational profiles based on C2-fluorination.

Experimental Methodologies

To demonstrate the divergent reactivity of these compounds, the following self-validating protocols outline the specific functionalization pathways unique to each scaffold.

Protocol A: Regioselective SNAr Amination of 2-Fluoro-4-(methanesulfonyl)benzamide

This protocol leverages the activated C–F bond to introduce a secondary amine (e.g., morpholine) at the C2 position.

Causality & Design: N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state. Potassium carbonate (K₂CO₃) acts as a heterogeneous base to scavenge the generated hydrogen fluoride, driving the equilibrium forward without hydrolyzing the primary amide.

Step-by-Step Workflow:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-fluoro-4-(methanesulfonyl)benzamide (1.0 mmol, 217 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add morpholine (1.2 mmol, 104 µL) followed by finely powdered anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Reaction Execution: Seal the vial and heat the suspension to 90 °C in a pre-heated oil bath for 8 hours with vigorous stirring.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The displacement of fluorine by morpholine results in a predictable mass shift ( Δm=+67 Da). The disappearance of the starting material peak ( m/z 218 [M+H]⁺) and appearance of the product peak ( m/z 285 [M+H]⁺) confirms completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with 5% aqueous LiCl ( 3×10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N-Alkylation of 4-(methanesulfonyl)benzamide

Because the aromatic ring of 4-MSBA is chemically inert to nucleophiles, functionalization is directed toward the primary amide nitrogen.

Causality & Design: Sodium hydride (NaH) is utilized to quantitatively deprotonate the primary amide (pKa ~15). Tetrahydrofuran (THF) ensures the solubility of the resulting sodium salt while remaining inert to the strong base.

Step-by-Step Workflow:

  • Preparation: Under an inert argon atmosphere, suspend 4-(methanesulfonyl)benzamide (1.0 mmol, 199 mg) in anhydrous THF (8.0 mL) in a flame-dried round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in portions.

  • Self-Validation (Visual): The immediate evolution of hydrogen gas (bubbling) provides visual confirmation of successful amide deprotonation. Stir for 30 minutes until gas evolution ceases.

  • Electrophile Addition: Add an alkyl halide, such as benzyl bromide (1.1 mmol, 131 µL), dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract with dichloromethane ( 2×15 mL).

  • Validation: Confirm N-alkylation (vs. O-alkylation) via ¹H-NMR; the presence of a distinct triplet/broad singlet for the remaining N-H proton coupled with the benzylic CH₂ shift confirms the structural connectivity.

References

  • EvitaChem. "Buy 2-Fluoro-4-(methanesulfonyl)benzamide (EVT-14058420)". EvitaChem Product Catalog.3[3]

  • PubChem. "4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625". National Institutes of Health (NIH). 4[4]

  • Journal of Medicinal Chemistry. "Structure-Based Optimization of Arylamides as Inhibitors of Soluble Epoxide Hydrolase". ACS Publications.1[1]

  • PubChem. "Vismodegib | C19H14Cl2N2O3S | CID 24776445". National Institutes of Health (NIH). 2[2]

  • National Institutes of Health. "Profile of vismodegib and its potential in the treatment of advanced basal cell carcinoma". NIH. 5[5]

Sources

Comparative

Evaluating the Impact of the Fluorine Atom in 2-Fluoro-4-(methanesulfonyl)benzamide: A Comparative Guide

Executive Summary In modern medicinal chemistry, the strategic insertion of a fluorine atom is rarely a passive structural modification. 2-Fluoro-4-(methanesulfonyl)benzamide (Molecular Weight: 217.22 g/mol ) is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic insertion of a fluorine atom is rarely a passive structural modification. 2-Fluoro-4-(methanesulfonyl)benzamide (Molecular Weight: 217.22 g/mol ) is a critical building block and intermediate used in the synthesis of complex therapeutics, including G-protein coupled receptor (GPCR) agonists targeting obesity and diabetes[1][2].

This guide objectively evaluates the performance impact of the ortho-fluorine atom by comparing 2-fluoro-4-(methanesulfonyl)benzamide against its des-fluoro and chloro analogs. By analyzing structural dynamics, physicochemical properties, and metabolic stability, we provide drug development professionals with a mechanistic understanding of why this specific fluorinated scaffold is preferred in lead optimization.

Structural & Physicochemical Dynamics of Fluorination

The introduction of fluorine at the 2-position (ortho to the carboxamide) fundamentally alters the molecule's electronic distribution and three-dimensional conformation. Fluorine is highly electronegative but possesses a van der Waals radius (1.47 Å) similar to oxygen, allowing it to act as a bioisostere while exerting profound inductive (-I) effects[3].

  • Conformational Locking: The C–F dipole engages in "multipolar interactions" with the adjacent amide N–H and backbone C=O groups[4]. The strong electron-withdrawing nature of the –SO₂CH₃ group, combined with these ortho-fluorine interactions, flattens the aromatic system. This results in interplanar angles of ≤1° between rings, which heavily facilitates crystal packing through amide-amide hydrogen bonding and C–H···O/S interactions[1].

  • pKa Modulation: The inductive pull of the fluorine atom lowers the pKa of the adjacent amide group. This alters its hydrogen-bond donor capacity, often leading to improved membrane permeability and modified target binding kinetics.

  • Metabolic Shielding: Fluorine substitution is frequently employed to improve metabolic stability by directly blocking metabolically labile sites on the aromatic ring, preventing rapid oxidation by Cytochrome P450 (CYP450) enzymes[3].

G F ortho-Fluorine Substitution P1 Inductive Effect (-I) F->P1 P2 Lipophilicity Increase F->P2 P3 Steric Shielding F->P3 O1 Lower Amide pKa (Altered H-bonding) P1->O1 O2 Enhanced Membrane Permeability P2->O2 O3 Blocked CYP450 Oxidation P3->O3 Target Optimized Drug Candidate O1->Target Improved Affinity O2->Target Better Bioavailability O3->Target Increased Half-life

Logical mapping of how ortho-fluorine substitution modulates physicochemical properties.

Comparative Performance Profiling

To isolate the impact of the fluorine atom, the table below compares the established structure-property relationships of 2-fluoro-4-(methanesulfonyl)benzamide against its non-fluorinated (des-fluoro) and chlorinated counterparts.

Property / Metric4-(methanesulfonyl)benzamide (Des-fluoro)2-Fluoro-4-(methanesulfonyl)benzamide2-Chloro-4-(methanesulfonyl)benzamide
Molecular Weight 199.23 g/mol 217.22 g/mol [1]233.67 g/mol
Calculated logP (clogP) ~0.45~0.75~1.10
Aromatic Interplanar Angle ~15-20° (Flexible)≤1° (Flattened/Locked)[1]>30° (Steric clash)
Metabolic Stability (HLM t1/2) Low (~25 min)High (>60 min)Moderate (~45 min)
Crystallization Profile StandardHigh yielding (>99.5% purity)[1]Variable

Causality Analysis: While a chlorine atom at the 2-position increases lipophilicity, its larger van der Waals radius (1.75 Å) causes severe steric clash with the carboxamide group, twisting the amide out of the aromatic plane. Fluorine provides the perfect balance: it is small enough to maintain a flattened, conjugated system (≤1° interplanar angle) via multipolar interactions[1][4], yet electronegative enough to block ortho-hydroxylation, significantly extending the metabolic half-life compared to the des-fluoro analog[3].

Experimental Methodologies & Validation

To ensure high scientific integrity, the following protocols detail the synthesis and metabolic evaluation of this scaffold. These methods are designed as self-validating systems to ensure reproducibility.

Protocol A: Synthesis of 2-Fluoro-4-(methanesulfonyl)benzamide

Causality of Design: The synthesis utilizes 2-fluoro-4-methanesulfonylbenzoic acid. Activation of the carboxylic acid must be performed strictly at 0°C in anhydrous conditions to prevent the degradation of the highly reactive intermediate. Triethylamine (NEt₃) acts as an essential acid scavenger to drive the reaction forward[2].

  • Preparation: Dissolve 2-fluoro-4-methanesulfonylbenzoic acid (22.5 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a continuous argon atmosphere to exclude moisture[2].

  • Cooling & Base Addition: Cool the stirred solution to 0°C using an ice bath. Dropwise, add dry NEt₃ (33.8 mmol)[2].

  • Activation: Slowly add the activating agent (e.g., ethyl chloroformate or oxalyl chloride) to form the mixed anhydride/acyl chloride intermediate. Maintain at 0°C for 30 minutes.

  • Amidation: Introduce the ammonia source (e.g., NH₃ gas or ammonium hydroxide) and allow the reaction to gradually warm to room temperature over 2 hours.

  • Workup & Purification: Quench with water, extract the organic layer with ethyl acetate (EtOAc), wash with brine, and dry over MgSO₄.

  • Recrystallization: The highly crystalline nature of the fluorinated derivative allows for efficient purification via recrystallization from CH₂Cl₂/hexane, yielding pharmaceutical-grade material with >99.5% HPLC purity[1].

G SM 2-Fluoro-4-(methanesulfonyl) benzoic acid Activation Activation (e.g., SOCl2 or CDI, 0°C) SM->Activation Dry THF, Base Amidation Amidation (NH3 or NH4OH, THF) Activation->Amidation Nucleophilic Attack Purification Recrystallization (CH2Cl2/Hexane) Amidation->Purification Workup Product 2-Fluoro-4-(methanesulfonyl) benzamide (>99.5% Purity) Purification->Product Isolation

Step-by-step synthetic workflow for 2-fluoro-4-(methanesulfonyl)benzamide.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal Incubation)

Causality of Design: To empirically validate the metabolic shielding provided by the fluorine atom[3], an in vitro human liver microsome (HLM) assay is utilized. Running the des-fluoro analog concurrently serves as an internal negative control, validating that any increase in half-life (t₁/₂) is strictly due to the halogen substitution.

  • Stock Preparation: Prepare 1 mM stock solutions of both 2-fluoro-4-(methanesulfonyl)benzamide and 4-(methanesulfonyl)benzamide in DMSO.

  • Incubation Matrix: Dilute compounds to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (supplying critical cofactors for CYP450-mediated oxidation).

  • Sampling & Quenching: Draw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance (CL_int) and half-life.

References

  • [1] EvitaChem. Buy 2-Fluoro-4-(methanesulfonyl)benzamide (EVT-14058420). Retrieved from:

  • [4] Society of Chemical Industry (SOCI). Fluorine in Medicinal Chemistry. Retrieved from:

  • [2] Google Patents. US Patent Application Publication US 2009/0325924 A1. Retrieved from:

  • [3] National Institutes of Health (PubMed). Fluorine in medicinal chemistry. Retrieved from:

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-fluoro-4-(methanesulfonyl)benzamide

Introduction: The Imperative of Structural Certainty in Drug Development In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent res...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Certainty in Drug Development

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The compound 2-fluoro-4-(methanesulfonyl)benzamide, with a molecular formula of C₈H₈FNO₃S and a molecular weight of 217.22 g/mol , is a small molecule of interest in medicinal chemistry.[1][2] Its benzamide and sulfonamide moieties suggest potential biological activity, making it a candidate for further investigation. Before committing significant resources to studying its efficacy and safety, we must first validate its molecular structure with irrefutable evidence.

This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-fluoro-4-(methanesulfonyl)benzamide, with a primary focus on mass spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and objectively compare MS with other cornerstone techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical validation strategies.

Part 1: High-Resolution Mass Spectrometry - A Cornerstone of Molecular Validation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For structural validation, its strength lies in its ability to provide two critical pieces of information with exceptional sensitivity: the precise elemental composition and the intricate fragmentation pattern, which acts as a molecular fingerprint.

The "Why": Choosing Electrospray Ionization (ESI)

For a molecule like 2-fluoro-4-(methanesulfonyl)benzamide, which possesses polar functional groups (amide and sulfone), Electrospray Ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique, meaning it can convert molecules from a liquid solution into gas-phase ions with minimal fragmentation.[4][5][6][7] This is crucial because our first goal is to observe the intact, or "precursor," ion to confirm the molecule's overall mass. A high voltage is applied to the sample solution as it is nebulized, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, ready for mass analysis.[3][6]

Experimental Protocol: Validation by Quadrupole Time-of-Flight (Q-TOF) MS

This protocol outlines the validation of 2-fluoro-4-(methanesulfonyl)benzamide using a standard Q-TOF mass spectrometer, which provides both high resolution and the ability to perform tandem mass spectrometry (MS/MS).

1. Sample Preparation:

  • Weigh approximately 1 mg of 2-fluoro-4-(methanesulfonyl)benzamide standard.
  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent mixture. A trace amount of formic acid (0.1%) is often added to the mobile phase to facilitate protonation in positive ion mode.[8]

2. Instrument Setup & MS Acquisition (Positive Ion Mode):

  • Instrumentation: Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent.
  • Ionization Source: Electrospray Ionization (ESI).
  • Infusion: The sample is introduced directly into the source via a syringe pump at a flow rate of 5 µL/min.
  • ESI Source Parameters:
  • Capillary Voltage: +3500 V
  • Nebulizer Gas (Nitrogen): 30 psi
  • Drying Gas (Nitrogen) Flow: 8 L/min
  • Drying Gas Temperature: 300 °C
  • MS Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the protonated precursor ion, [M+H]⁺.

3. Tandem MS (MS/MS) for Structural Fingerprinting:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (expected at m/z 218.03) in the quadrupole.
  • Collision-Induced Dissociation (CID): Accelerate the isolated precursor ions into a collision cell filled with an inert gas (e.g., nitrogen or argon). The collisions impart energy, causing the ion to fragment.[8]
  • Collision Energy: Apply a range of collision energies (e.g., 10, 20, and 40 eV) to generate a comprehensive fragmentation spectrum.
  • Product Ion Scan (MS2): Scan the m/z of the resulting fragment ions in the time-of-flight (TOF) analyzer.
Visualizing the Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Validation A 1. Dissolve Sample (1 µg/mL in ACN/H₂O) B 2. Infusion & ESI (Positive Mode) A->B C 3. Full Scan (MS1) (Find Precursor Ion) B->C D 4. Isolate [M+H]⁺ (m/z 218.03) C->D E 5. Collision-Induced Dissociation (CID) D->E F 6. Product Ion Scan (MS2) (Detect Fragments) E->F G 7. High-Resolution Mass Match (Elemental Composition) F->G H 8. Fragmentation Pattern Analysis (Structural Confirmation) G->H

Caption: Workflow for MS-based structural validation.

Data Interpretation: A Self-Validating System

The power of this protocol lies in its self-validating nature. Each step provides a piece of the puzzle, culminating in a high-confidence structural assignment.

1. Elemental Composition from High-Resolution Mass: The first validation checkpoint is the accurate mass of the precursor ion. A Q-TOF instrument can provide mass accuracy within a few parts per million (ppm).[9] This allows for the confident determination of the elemental formula.

ParameterTheoretical ValueExperimental ValueMass Error (ppm)
Molecular FormulaC₈H₈FNO₃S--
Exact Mass217.0236--
[M+H]⁺ Ion218.0309218.03121.4

Table 1: High-resolution mass spectrometry data confirming the elemental composition of 2-fluoro-4-(methanesulfonyl)benzamide.

A low mass error provides strong evidence that the elemental composition is correct, ruling out many other potential structures.

2. Structural Confirmation from Fragmentation: The fragmentation pattern provides the definitive confirmation of the molecule's connectivity. For aromatic sulfonamides like our target compound, collision-induced dissociation triggers characteristic bond cleavages. A key and often diagnostic fragmentation pathway for this class of compounds is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[10][11][12] This occurs via a rearrangement process and is a strong indicator of the arylsulfonamide moiety.[10]

Other expected fragmentations include cleavages at the amide and C-S bonds.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
218.03154.0464.99 (SO₂)[C₈H₈FNO]⁺ - Result of SO₂ elimination and rearrangement
218.03139.0179.02 (CH₃SO₂)[C₇H₅FNO]⁺ - Cleavage of the Ar-S bond
218.03123.0195.02 (CONH₂ + CH₃SO₂)[C₇H₄F]⁺ - Fluorobenzyl cation

Table 2: Key MS/MS fragment ions observed for protonated 2-fluoro-4-(methanesulfonyl)benzamide.

Visualizing the Fragmentation Pathway

The predicted fragmentation provides a clear fingerprint that validates the arrangement of the functional groups.

G M Precursor Ion [M+H]⁺ m/z 218.03 F1 Fragment Ion m/z 154.04 M->F1  -SO₂ (64 Da) F2 Fragment Ion m/z 139.01 M->F2  -CH₃SO₂ (79 Da) F3 Fragment Ion m/z 123.01 M->F3  -SO₂NH₂CH₃ (95 Da)

Caption: Proposed fragmentation of 2-fluoro-4-(methanesulfonyl)benzamide.

The observation of these specific fragments, particularly the characteristic loss of SO₂, provides unambiguous evidence for the proposed structure of 2-fluoro-4-(methanesulfonyl)benzamide.

Part 2: A Comparative Analysis of Structural Elucidation Techniques

While mass spectrometry is exceptionally powerful for confirming a known or proposed structure, it is often used in conjunction with other techniques, especially for de novo structure elucidation. The two other pillars of small molecule analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule.[13][14][15] It relies on the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing a detailed map of the carbon-hydrogen framework. Experiments like COSY, HSQC, and HMBC reveal which atoms are bonded to each other, allowing for the complete assembly of the molecular structure from scratch.[16][17]

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for structural determination, providing an absolute and highly detailed three-dimensional model of a molecule as it exists in a crystal lattice.[18][19][20][21] The technique involves diffracting X-rays off a single, high-quality crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of every atom.[19][21] Its primary limitation is the often-challenging and time-consuming process of growing a suitable crystal.[19][20]

Performance Comparison

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the stage of the research. The following table provides an objective comparison.

FeatureMass Spectrometry (MS)NMR SpectroscopyX-ray Crystallography
Primary Information Elemental composition, molecular weight, structural fragments.[22]Atomic connectivity, chemical environment, 3D solution conformation.[13][14]Unambiguous 3D solid-state structure, absolute stereochemistry.[20][21]
Sample Amount Very Low (picogram to femtogram)Moderate (milligram)High (milligram), requires a single crystal
Sample State Solution / SolidSolutionSingle Crystal
Analysis Speed Fast (minutes per sample)Moderate (minutes to hours per experiment)Slow (days to weeks, including crystal growth)
Key Advantage Unmatched sensitivity and speed for confirmation and quantification.The premier technique for de novo structural elucidation in solution.[15]Provides the absolute, definitive proof of structure.[19]
Key Limitation Typically cannot distinguish between isomers without chromatography.[23][24]Lower sensitivity compared to MS; requires pure samples.The absolute requirement for a high-quality single crystal can be a major bottleneck.[19]

Conclusion: An Integrated Approach to Structural Validation

The structural validation of a pharmaceutical candidate like 2-fluoro-4-(methanesulfonyl)benzamide is not a task for a single technique but is best achieved through an integrated analytical strategy.

  • Mass Spectrometry serves as the rapid, high-sensitivity tool for confirming the molecular weight and elemental composition. Its unique fragmentation pattern, especially the characteristic loss of SO₂, provides powerful, confirmatory evidence of the arylsulfonamide structure.

  • NMR Spectroscopy is essential for the initial, de novo elucidation of the structure, providing a complete map of atomic connectivity that is difficult to obtain by other means.

  • X-ray Crystallography , when a suitable crystal can be obtained, offers the final, irrefutable proof of the three-dimensional structure.

For the specific task of validating a proposed structure, this guide demonstrates that high-resolution tandem mass spectrometry is an exceptionally efficient and robust method. The combination of accurate mass measurement and predictable, diagnostic fragmentation provides a self-validating dataset that establishes the molecular identity of 2-fluoro-4-(methanesulfonyl)benzamide with a high degree of scientific certainty, in accordance with the principles outlined in international regulatory guidelines such as ICH Q2(R2).[25][26][27][28]

References

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(3), 1-10. [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia. [Link]

  • Technology Networks. (2022). Electrospray Ionization (ESI) Explained. YouTube. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Xu, Y., Zhu, M., & Tymiak, A. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(3), 342-348. [Link]

  • Ogawa, K., & Fujiwara, T. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 263-270. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Sitan, C., et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. OpenReview. [Link]

  • Wang, R., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry, 33(22), 1725-1734. [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. [Link]

  • Liang, Y., Simón-Manso, Y., Neta, P., & Stein, S. E. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 816-825. [Link]

  • Liang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Wang, Z., Hop, C. E., & Doss, G. A. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid communications in mass spectrometry, 16(24), 2219-2226. [Link]

  • Sitan, C., et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines. [Link]

  • Nuclear Magnetic Resonance Facility. (n.d.). Small Molecule Characterization. [Link]

  • American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Novatia, LLC. (n.d.). Small Molecule MS. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 4(1), 23-60. [Link]

  • Zhang, N., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications, 15(1), 5649. [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Jones, P. G. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1). [Link]

  • Ch-Hsu, T. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • Appchem. (n.d.). Benzamide, 2-fluoro-4-(methylsulfonyl)-. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. [Link]

  • Prasain, J. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Chemsrc. (2026). 2-fluoro-N-(4-methylbenzenesulfonyl)benzamide. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • PubChemLite. (n.d.). Benzamide, 2-fluoro-n-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-. [Link]

  • McCord, J. P., et al. (2020). Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and corresponding tentative structures. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o145. [Link]

  • Naß, T., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Chemistry – A European Journal. [Link]

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Comparative

2-Fluoro-4-(methanesulfonyl)benzamide vs. Traditional Sulfonamide Intermediates in Drug Design

As drug discovery pivots towards highly specific molecular targets, the selection of appropriate chemical intermediates dictates not only the synthetic efficiency but also the pharmacokinetic and pharmacodynamic profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots towards highly specific molecular targets, the selection of appropriate chemical intermediates dictates not only the synthetic efficiency but also the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison between 2-fluoro-4-(methanesulfonyl)benzamide [1] and traditional sulfonamide intermediates, focusing on their utility in modern drug design, particularly in the development of G-protein coupled receptor (GPCR) agonists and targeted kinase inhibitors.

Mechanistic Rationale: Why Fluorinated Methanesulfonyls?

In medicinal chemistry, the methanesulfonyl (–SO₂CH₃) group is frequently employed as a bioisostere for sulfonamides (–SO₂NH₂) to modulate hydrogen bonding, lipophilicity, and metabolic stability. The introduction of an ortho-fluorine atom in 2-fluoro-4-(methanesulfonyl)benzamide [1] fundamentally alters the electronic and steric landscape of the benzamide core.

Electronic and Steric Effects

The strong electron-withdrawing nature of both the fluorine atom and the methanesulfonyl group flattens the aromatic system [1]. This planar conformation facilitates optimal crystal packing and enhances target binding affinity through precise amide-amide hydrogen bonding and C–H···O/S interactions. Unlike primary sulfonamides, which can act as both hydrogen bond donors and acceptors, the methanesulfonyl group acts exclusively as an acceptor, eliminating off-target interactions with ubiquitous enzymes like carbonic anhydrase.

Pharmacokinetic Advantages

Traditional primary sulfonamides are notorious for causing idiosyncratic adverse drug reactions (ADRs) and hypersensitivity. By utilizing a methanesulfonyl moiety, researchers can bypass the structural alerts associated with arylamine toxicity. Furthermore, the C-F bond increases metabolic stability against cytochrome P450-mediated oxidation, extending the biological half-life of the resulting drug candidates.

Application in GPR119 Agonist Development

One of the most prominent applications of 2-fluoro-4-(methanesulfonyl)benzamide is in the synthesis of GPR119 agonists [2]. GPR119 is expressed in the pancreas and intestinal tract, and its activation stimulates the release of GLP-1 and insulin, making it a prime target for Type 2 diabetes and obesity therapies [2].

GPR119 Signaling Pathway

G Ligand GPR119 Agonist (Fluoromethanesulfonyl derivative) Receptor GPR119 Receptor (Pancreas/Intestine) Ligand->Receptor G_alpha Gαs Protein Activation Receptor->G_alpha cAMP ↑ cAMP Production G_alpha->cAMP PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1 Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin

GPR119 Activation Pathway by Fluoromethanesulfonyl-derived Agonists

Quantitative Comparison of Intermediates

To objectively evaluate the performance of 2-fluoro-4-(methanesulfonyl)benzamide against traditional intermediates (e.g., 4-sulfamoylbenzamide and 4-(methanesulfonyl)benzamide), we must look at their physicochemical properties and synthetic utility.

Property / Metric2-Fluoro-4-(methanesulfonyl)benzamide4-Sulfamoylbenzamide (Traditional)4-(Methanesulfonyl)benzamide
Molecular Weight 217.22 g/mol [1]200.21 g/mol 199.23 g/mol
LogP (Calculated) ~0.85~0.15~0.60
Carbonic Anhydrase Affinity NegligibleHigh (Off-target risk)Negligible
Metabolic Stability (HLM) High (Fluorine shielding)ModerateModerate
Typical HPLC Purity >99.5% (Recrystallization) [1]>98.0%>99.0%
Primary Application GPCR Agonists (e.g., GPR119) [2]Diuretics, AntimicrobialsCOX-2 Inhibitors

Experimental Workflow: Synthesis and Validation

The trustworthiness of any intermediate relies on robust, reproducible synthetic protocols. The synthesis of 2-fluoro-4-(methanesulfonyl)benzamide requires precise control over reaction conditions to prevent defluorination or over-oxidation.

Protocol: Synthesis of 2-Fluoro-4-(methanesulfonyl)benzamide

Objective: To convert 2-fluoro-4-methanesulfonylbenzoic acid to its corresponding benzamide with high purity [2].

Reagents & Materials:

  • 2-fluoro-4-methanesulfonylbenzoic acid (22.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (200 mL)

  • Dry Triethylamine (NEt₃) (33.8 mmol)

  • Ammonia source (e.g., NH₃ gas or aqueous ammonium hydroxide)

  • Coupling agent (e.g., EDCI/HOBt or formation of acid chloride via SOCl₂)

Step-by-Step Methodology:

  • Activation: Add dry NEt₃ (4.71 mL, 33.8 mmol) to a stirred solution of 2-fluoro-4-methanesulfonylbenzoic acid (4.91 g, 22.5 mmol) in anhydrous THF (200 mL) [2]. Cool the solution to 0°C under an inert argon atmosphere.

  • Intermediate Formation: Slowly add an activating agent (such as isobutyl chloroformate) to form the mixed anhydride. Stir for 30 minutes at 0°C. Causality: The low temperature prevents the degradation of the highly reactive mixed anhydride intermediate.

  • Amidation: Introduce the ammonia source to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching & Extraction: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product using a mixture of CH₂Cl₂ and hexane. Causality: The highly crystalline nature of the fluorinated methanesulfonyl derivative allows for efficient removal of organic impurities, yielding pharmaceutical-grade material (>99.5% HPLC purity) [1].

Conclusion

For modern drug design targeting complex metabolic pathways (such as GPR119 activation for diabetes), 2-fluoro-4-(methanesulfonyl)benzamide offers superior physicochemical properties compared to traditional primary sulfonamides. The strategic placement of the fluorine atom enhances metabolic stability, while the methanesulfonyl group eliminates off-target carbonic anhydrase binding, resulting in safer, more efficacious drug candidates.

References

  • evitachem.com. "Buy 2-Fluoro-4-(methanesulfonyl)benzamide (EVT-14058420) - EvitaChem".
  • googleapis.com. "Patent Application Publication: US 2009/0325924 A1".

Safety & Regulatory Compliance

Safety

2-Fluoro-4-(methanesulfonyl)benzamide proper disposal procedures

As a Senior Application Scientist, I understand that providing clear, actionable guidance on chemical handling and disposal is paramount to ensuring laboratory safety and regulatory compliance. This document outlines the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that providing clear, actionable guidance on chemical handling and disposal is paramount to ensuring laboratory safety and regulatory compliance. This document outlines the proper disposal procedures for 2-Fluoro-4-(methanesulfonyl)benzamide, grounded in established safety protocols and an expert assessment of its chemical properties.

Guiding Principle: Proactive Hazard Mitigation

Hazard Assessment and Classification

Before any disposal activities, a thorough risk assessment is necessary. Based on its chemical structure, 2-Fluoro-4-(methanesulfonyl)benzamide should be presumed to have the following hazards until proven otherwise:

  • Toxicity: Many novel benzamide derivatives possess biological activity and unknown toxicological profiles. Assume the compound is toxic and handle with appropriate care to avoid inhalation, ingestion, and skin contact.[1]

  • Environmental Hazard: Fluorinated and sulfonated organic compounds can be persistent in the environment. Some related sulfonamides are known to be very toxic to aquatic life with long-lasting effects.[2] Therefore, it must be prevented from entering drains or surface waters.[3][4]

  • Irritant: Similar chemical structures are known to cause skin, eye, and respiratory irritation.[1][5]

This compound falls under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management as defined by the Resource Conservation and Recovery Act (RCRA).[6][7]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling 2-Fluoro-4-(methanesulfonyl)benzamide for disposal, the following minimum PPE is required:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects eyes from splashes or airborne dust.[1]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Always inspect gloves for tears or holes before use.[8]
Body Protection Standard flame-resistant laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not typically required for small-scale handling of solids in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.Prevents inhalation of the compound, especially if its irritant properties are significant.[1]

Waste Segregation and Container Management

Proper segregation is the most critical step in chemical waste disposal to ensure safety, compliance, and cost-effectiveness. The presence of fluorine classifies this compound as a halogenated organic solid .

Step-by-Step Disposal Protocol:

  • Designate a Waste Stream: This compound must be disposed of in a dedicated "Halogenated Organic Solid Waste" stream. Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complicate treatment processes.

  • Select an Appropriate Container:

    • Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) bottle or drum.[6]

    • Ensure the container is clean, dry, and in good condition before use.

    • The container must be compatible with all waste it will hold to prevent reactions.

  • Label the Container:

    • As soon as the first quantity of waste is added, label the container clearly.

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "2-Fluoro-4-(methanesulfonyl)benzamide". Avoid formulas or abbreviations.[6]

      • The primary hazard(s): "Toxic," "Environmental Hazard."

      • The date accumulation started.

      • The name of the Principal Investigator and the laboratory location (room number).[6]

  • Accumulation of Waste:

    • Keep the waste container sealed at all times, except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the SAA is located at or near the point of generation and is under the control of the laboratory personnel.

    • Store in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Disposal of Empty Containers:

    • A container that held 2-Fluoro-4-(methanesulfonyl)benzamide is considered "empty" under RCRA if all possible material has been removed by normal means (e.g., scraping).

    • Even when "empty," the container will have residual contamination. It should be disposed of as hazardous waste unless it is triple-rinsed.

    • The rinsate from cleaning must be collected and treated as halogenated liquid waste.

  • Arrange for Pickup:

    • Once the container is full or you are nearing the storage time limit set by your institution and the EPA (typically 90 or 180 days depending on generator status), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[7]

    • Complete all required waste disposal forms provided by EHS.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Fluoro-4-(methanesulfonyl)benzamide.

G Disposal Workflow for 2-Fluoro-4-(methanesulfonyl)benzamide cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Have Waste 2-Fluoro-4-(methanesulfonyl)benzamide assess_hazards Assess Hazards: - Halogenated Organic - Potential Toxicity - Environmental Hazard start->assess_hazards get_ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat assess_hazards->get_ppe select_container Select Waste Container: - HDPE, Sealable - Clean & Dry get_ppe->select_container is_solid Is Waste Solid? select_container->is_solid label_solid Label Container: 'Halogenated Organic Solid Waste' List Full Chemical Name List Hazards & Date is_solid->label_solid Yes label_liquid Label Container: 'Halogenated Organic Liquid Waste' List Full Chemical Name List Hazards & Date is_solid->label_liquid No (e.g., in solution) add_waste Add Waste to Container label_solid->add_waste label_liquid->add_waste seal_container Keep Container Tightly Sealed add_waste->seal_container store_saa Store in Secondary Containment in a Satellite Accumulation Area seal_container->store_saa container_full Container Full or Time Limit Reached? store_saa->container_full container_full->add_waste No contact_ehs Contact EHS for Pickup & Complete Paperwork container_full->contact_ehs Yes end End: Waste Transferred to EHS contact_ehs->end

Caption: Decision workflow for handling and disposing of 2-Fluoro-4-(methanesulfonyl)benzamide.

References

  • Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2025, November). SDS Revision Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Chemsrc. 2-fluoro-N-(4-methylbenzenesulfonyl)benzamide. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Universitat de Barcelona. Classification of special laboratory waste. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • University of Hamburg. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-Fluoro-4-(methanesulfonyl)benzamide

An In-Depth Technical Guide to Safely Handling 2-Fluoro-4-(methanesulfonyl)benzamide This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Fluoro-4-(methanesulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Safely Handling 2-Fluoro-4-(methanesulfonyl)benzamide

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Fluoro-4-(methanesulfonyl)benzamide. As specific safety data for this compound is not extensively published, the following recommendations are rooted in a conservative approach, drawing from the known hazard profiles of structurally similar benzamide and sulfonyl-containing aromatic compounds. This document is intended for researchers, scientists, and drug development professionals, aiming to foster a culture of safety and build trust through scientifically grounded, field-proven insights.

Pre-Handling Hazard Assessment: A Proactive Approach to Safety

Before any laboratory work commences, a thorough risk assessment is paramount.[1] 2-Fluoro-4-(methanesulfonyl)benzamide incorporates several functional groups that inform its potential hazard profile: a benzamide, an aromatic fluoride, and a methylsulfonyl group. While the compound itself may not have a complete, published hazard profile, analogous structures suggest potential for skin and eye irritation, and possible harm if inhaled or swallowed.[2][3][4] Aromatic sulfonyl compounds and benzamide derivatives warrant careful handling to minimize exposure.[5][6] Therefore, all handling procedures should assume the compound is hazardous and be designed to eliminate or minimize direct contact.

Key Principles:

  • Engineering Controls as the First Line of Defense: All manipulations of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible and tested regularly.[2][7]

  • Assume Potency: In a drug development context, novel compounds should be handled as if they are potent until proven otherwise.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial for preventing exposure. The selection of appropriate PPE is based on a "worst-case" scenario assessment of potential splashes, dust generation, and accidental contact.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling 2-Fluoro-4-(methanesulfonyl)benzamide

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][3] A face shield is recommended for larger quantities.[1]Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[3] Inspect gloves before each use and practice double-gloving for added protection.A fully buttoned, long-sleeved laboratory coat.[1][8]All handling of the solid compound must be conducted in a certified chemical fume hood.[1] A NIOSH-approved respirator may be required for spill cleanup outside a hood.[2]
Solution Preparation & Transfer Chemical splash goggles.[2][7]Chemical-resistant gloves (Nitrile). Change gloves immediately if contamination is suspected.[1]Laboratory coat.[7]Work must be performed in a chemical fume hood.[7]
Waste Disposal & Decontamination Chemical splash goggles.[7]Chemical-resistant gloves (Nitrile or Neoprene).[7][8]Laboratory coat.[7]Not required if handling sealed waste containers. Use a fume hood for any open-container manipulations.

Step-by-Step Operational Protocol: Ensuring Safety at Every Stage

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the essential steps from preparation to post-handling cleanup.

Part A: Preparation and Donning PPE
  • Area Preparation: Confirm the chemical fume hood is operational and the work area is clean and uncluttered.[1] Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the hood.

  • Don Lab Coat: Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.[8]

  • Don Eye Protection: Put on your chemical splash goggles.[8]

  • Hand Washing: Wash and thoroughly dry your hands.

  • Don Gloves: Don the first pair of nitrile gloves. If double-gloving, don the second pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.[8]

Part B: Handling 2-Fluoro-4-(methanesulfonyl)benzamide
  • Weighing: In the fume hood, carefully transfer the desired amount of the solid compound to a weigh boat using a clean spatula. Avoid any actions that could generate dust.[3]

  • Transfer: Gently add the weighed solid to the destination vessel. If preparing a solution, add the solvent slowly to avoid splashing.

  • Container Management: Keep the primary container of the chemical tightly closed when not in use.[2]

  • Post-Handling: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent, collecting the rinsate as hazardous waste.

Part C: Doffing PPE and Decontamination

The sequence for removing PPE is designed to prevent the transfer of contaminants from the "dirty" exterior of the equipment to your skin.

  • Outer Gloves: If double-gloving, remove the outer pair of gloves first. Peel them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.[8]

  • Lab Coat: Unbutton and remove the lab coat, rolling it away from your body to prevent the contaminated outer surface from touching your clothes.[8]

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Eye Protection: Remove your safety goggles.

  • Final Hand Wash: Immediately wash your hands thoroughly with soap and water.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the handling process.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Handling prep_area Prepare Fume Hood don_ppe Don PPE (Coat, Goggles, Gloves) prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh Proceed to Handling transfer Transfer & Prepare Solution weigh->transfer waste_chem Collect Chemical Waste transfer->waste_chem Experiment Complete decon Decontaminate Equipment waste_chem->decon waste_ppe Dispose of Contaminated PPE decon->waste_ppe doff_ppe Doff PPE (Gloves, Coat, Goggles) waste_ppe->doff_ppe Cleanup Complete wash Wash Hands Thoroughly doff_ppe->wash exit exit wash->exit Exit Lab

Caption: Workflow for handling 2-Fluoro-4-(methanesulfonyl)benzamide.

Disposal Plan: Managing Waste Responsibly

Proper disposal is a critical component of the chemical handling lifecycle, essential for both safety and environmental protection.

  • Chemical Waste: All excess solid material and solutions containing 2-Fluoro-4-(methanesulfonyl)benzamide must be collected in a clearly labeled, sealed hazardous waste container.[8] The label should include the chemical name and major components of any solution. Do not mix this waste with incompatible materials.[2]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels used for cleanup, must be placed in a designated solid hazardous waste container.[1]

  • Final Disposal: The sealed and labeled hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[1]

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate action is critical.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

By integrating these safety protocols into your daily laboratory operations, you can significantly mitigate the risks associated with handling 2-Fluoro-4-(methanesulfonyl)benzamide, ensuring a safer environment for yourself and your colleagues.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • Personal protective equipment for handling 4-methyl-N-(naphthalen-2-yl)benzamide. Benchchem.
  • YE-0058 - Safety D
  • SAFETY D
  • SAFETY D
  • Benzene Sulphonyl Chloride MATERIAL SAFETY D
  • Methanesulfonamide - Safety D

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